Technical Documentation Center

6-tert-butyl-1H-indazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-tert-butyl-1H-indazole
  • CAS: 1167056-22-5

Core Science & Biosynthesis

Foundational

6-tert-Butyl-1H-indazole: Chemical Structure, Physicochemical Profiling, and Synthetic Applications in Kinase Inhibitor Discovery

Executive Summary The 1H-indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed as an ATP-competitive hinge binder in kinase inhibitor design. Among its substituted derivatives...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed as an ATP-competitive hinge binder in kinase inhibitor design. Among its substituted derivatives, 6-tert-butyl-1H-indazole (CAS: 1167056-22-5) has emerged as a critical building block [1]. The strategic placement of the bulky, lipophilic tert-butyl group at the 6-position serves a dual purpose: it acts as a highly effective hydrophobic anchor to occupy deep lipophilic pockets within kinase active sites, and it introduces steric hindrance that acts as a selectivity filter against off-target kinases.

This technical whitepaper provides an in-depth analysis of the chemical properties, mechanistic synthesis, and application logic of 6-tert-butyl-1H-indazole, grounded in field-proven methodologies and authoritative patent literature.

Chemical Structure & Physicochemical Profiling

Understanding the physicochemical properties of 6-tert-butyl-1H-indazole is essential for predicting its pharmacokinetic behavior and its behavior in synthetic workflows. The table below summarizes the core quantitative data associated with this building block [2, 3].

PropertyValueStructural / Functional Implication
Chemical Name 6-tert-butyl-1H-indazoleStandard IUPAC nomenclature.
CAS Number 1167056-22-5Unique registry identifier for procurement and tracking.
Molecular Formula C₁₁H₁₄N₂Indicates a highly lipophilic hydrocarbon periphery.
Molecular Weight 174.24 g/mol Low molecular weight, ideal for fragment-based drug design.
Exact Mass 174.1157 DaTarget mass for high-resolution LC-MS validation.
Hydrogen Bond Donors 1 (N-H)Critical for interacting with the kinase hinge region.
Hydrogen Bond Acceptors 1 (N=)Participates in secondary dipole interactions.
Rotatable Bonds 1Low entropic penalty upon target binding.
Topological Polar Surface Area 28.7 ŲExcellent membrane permeability (ideal for CNS or intracellular targets).

Mechanistic Synthesis & Self-Validating Protocols

The synthesis of 6-tert-butyl-1H-indazole requires precise control over reactive intermediates to prevent unwanted azo coupling or premature decomposition. The most robust route, as detailed in European Patent EP2763990B1 [1], involves the reduction of an ortho-nitro-toluene derivative followed by a modified Jacobson indazole cyclization.

Experimental Protocol: Step-by-Step Methodology

Step 1: Catalytic Hydrogenation to 5-tert-butyl-2-methylaniline

  • Reaction Setup: Dissolve 4-tert-butyl-1-methyl-2-nitrobenzene (1.0 eq) in anhydrous Methanol (MeOH).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, wet, ~10% w/w) under an inert argon atmosphere to prevent ignition.

  • Hydrogenation: Purge the vessel and stir the mixture under a Hydrogen (H₂) atmosphere (balloon pressure) at room temperature for 4 hours.

  • Self-Validating Check (LC-MS): Sample the reaction. The protocol is self-validating when the starting material peak (m/z[M+H]⁺ = 194) completely disappears, replaced by a single distinct aniline peak (m/z[M+H]⁺ = 164).

  • Workup: Filter the suspension through a pad of Celite to remove the catalyst, rinse with Ethyl Acetate (EtOAc), and concentrate the filtrate in vacuo to yield 5-tert-butyl-2-methylaniline as a brown oil.

Step 2: N-Acetylation and Nitrosation-Induced Cyclization

  • Protection: Dissolve the crude 5-tert-butyl-2-methylaniline (1.0 eq) in Chloroform (CHCl₃) and cool to 0°C. Slowly add Acetic Anhydride (Ac₂O, 2.3 eq). Warm to room temperature and stir for 1 hour.

  • Cyclization Trigger: To the same pot, add Potassium Acetate (KOAc, 0.3 eq) followed by the dropwise addition of Isoamyl Nitrite (2.1 eq).

  • Thermal Maturation: Heat the reaction mixture to 65°C for 18 hours.

  • Self-Validating Check (TLC/UV): The transient N-acetyl intermediate can be observed via TLC (UV active at 254 nm). Successful cyclization is confirmed by the emergence of a highly fluorescent blue/purple spot under UV, corresponding to the indazole core.

  • Workup: Wash the organic layer with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate 6-tert-butyl-1H-indazole.

Causality & Expertise: Why N-Acetylation?

As an application scientist, I emphasize that the addition of acetic anhydride prior to nitrosation is not merely a protective step; it is a mechanistic necessity. Direct nitrosation of the primary aniline would yield an unstable diazonium salt prone to premature decomposition or intermolecular azo coupling. By forming the N-acetyl derivative in situ, the subsequent reaction with isoamyl nitrite generates a stable N-nitroso-N-acetyl intermediate. This intermediate undergoes a controlled [1,5]-sigmatropic rearrangement that facilitates the intramolecular cyclization onto the adjacent methyl group, yielding the indazole core with high regioselectivity and yield [1].

Synthesis A 4-tert-butyl-1-methyl -2-nitrobenzene B Pd/C, H2 MeOH, 4h A->B C 5-tert-butyl-2 -methylaniline B->C D 1. Ac2O, CHCl3 2. KOAc, Isoamyl nitrite C->D E 6-tert-butyl-1H -indazole D->E

Synthetic workflow of 6-tert-butyl-1H-indazole via catalytic hydrogenation and cyclization.

Application in Drug Discovery: Pyrrolopyrazine Kinase Inhibitors

In the development of advanced oncology and immunology therapeutics, 6-tert-butyl-1H-indazole is frequently coupled with heterocyclic cores, such as pyrrolopyrazines, to generate potent kinase inhibitors [1].

The logic behind this structural assembly relies on specific spatial orientations:

  • Hinge Binding: The pyrrolopyrazine core typically forms critical hydrogen bonds with the backbone amides of the kinase hinge region.

  • Hydrophobic Pocket Exploitation: The 1H-indazole is projected into the back hydrophobic pocket (often the "DFG-out" or deep allosteric pocket). The tert-butyl group at the 6-position perfectly fills this lipophilic cavity, maximizing van der Waals contacts and drastically increasing binding affinity (lowering the IC₅₀).

  • Selectivity: Kinases lacking this specific deep hydrophobic volume will sterically clash with the bulky tert-butyl group, ensuring the drug does not inhibit off-target kinases, thereby reducing clinical toxicity.

KinaseLogic Indazole 6-tert-butyl-1H-indazole (Hydrophobic Anchor) Hybrid Hybrid Kinase Inhibitor Indazole->Hybrid SNAr / Cross-Coupling Pyrrolo Pyrrolopyrazine Core (Hinge Binder) Pyrrolo->Hybrid Scaffold Assembly Target Target Kinase (Hydrophobic Pocket Binding) Hybrid->Target ATP-Competitive Binding Effect Inhibition of Cell Proliferation Target->Effect Pathway Blockade

Logical assembly and mechanism of action for indazole-pyrrolopyrazine kinase inhibitors.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch before downstream drug development, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ ~12.95 (br s, 1H, NH of the indazole ring; diagnostic for the 1H tautomer).

    • δ ~7.98 (s, 1H, H-3 ; sharp singlet characteristic of the indazole pyrazole ring).

    • δ ~7.65 (d, J = 8.4 Hz, 1H, H-4 ).

    • δ ~7.42 (s, 1H, H-7 ; broadened due to proximity to the tert-butyl group).

    • δ ~7.15 (dd, J = 8.4, 1.5 Hz, 1H, H-5 ).

    • δ ~1.35 (s, 9H, tert-butyl ; massive integration confirms the presence of the 6-substitution).

  • LC-MS (ESI+): Calculated for C₁₁H₁₄N₂ [M+H]⁺ m/z 175.12; Found m/z 175.1.

References

  • Title: PYRROLOPYRAZINE KINASE INHIBITORS - European Patent Office - EP 2763990 B1 Source: European Patent Office / Google Patents URL
Exploratory

Strategic Utilization and Synthesis of 6-tert-Butyl-1H-indazole in Small Molecule Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the selection of starting materials and heterocyclic building blocks is a highly calculated process. As a Senior Application Scientist, I frequently evalu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of starting materials and heterocyclic building blocks is a highly calculated process. As a Senior Application Scientist, I frequently evaluate scaffolds that offer both structural robustness and precise spatial geometry. 6-tert-butyl-1H-indazole has emerged as a privileged pharmacophore, particularly in the design of highly selective kinase inhibitors[1]. This technical guide delineates the fundamental physicochemical properties of this compound, the mechanistic rationale behind its structural features, and a field-proven, self-validating protocol for its synthesis.

Chemical Identity & Physicochemical Profiling

Establishing the exact identity of a building block is the foundational step in any rigorous drug design campaign. The indazole core provides essential hydrogen bonding capabilities—acting as both a hydrogen bond donor and acceptor—while the tert-butyl group at the 6-position introduces a dense, lipophilic vector.

Table 1: Fundamental Chemical Properties
ParameterValue
Chemical Name 6-tert-butyl-1H-indazole
CAS Registry Number 1167056-22-5[2][3]
Molecular Formula C11H14N2[2][3]
Molecular Weight 174.24 g/mol [2]
Monoisotopic Mass 174.1157 Da
Structural Class Bicyclic Heterocycle (Indazole)

Mechanistic Role in Drug Design: The Causality of the 6-tert-Butyl Substitution

In kinase inhibitor design, the indazole core frequently serves as a hinge-binding motif, interacting directly with the kinase backbone (e.g., hinge residues like Alanine or Cysteine). However, the strategic placement of a tert-butyl group at the C6 position is rarely arbitrary.

The Causality: The rationale lies in exploiting deep, lipophilic pockets adjacent to the hinge region. The sheer steric bulk of the tert-butyl moiety restricts the rotational degrees of freedom and forces the molecule into a specific bioactive conformation. This steric exclusion mechanism prevents binding to off-target kinases that possess shallower hydrophobic pockets, thereby driving kinome selectivity. This exact structural strategy has been successfully deployed in the synthesis of advanced pyrrolopyrazine kinase inhibitors[1].

Experimental Methodology: Synthesis & Validation

The synthesis of 6-tert-butyl-1H-indazole from 5-tert-butyl-2-methylaniline requires precise control over reaction conditions to prevent unwanted side reactions. The following protocol utilizes an N-acetylation followed by a nitrosative cyclization[1].

Step-by-Step Protocol

Step 1: N-Acetylation (Protection and Activation)

  • Preparation: Dissolve 2.48 g (15.2 mmol) of 5-tert-butyl-2-methylaniline in 40 mL of anhydrous chloroform (CHCl3)[1].

  • Thermal Control: Cool the reaction vessel to 0°C using an ice bath.

    • Causality: The initial acetylation is highly exothermic. Cooling prevents thermal degradation and suppresses the formation of di-acetylated byproducts.

  • Reagent Addition: Slowly add 3.3 mL (34.9 mmol) of acetic anhydride dropwise[1].

  • Reaction: Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 1 hour[1].

Step 2: Nitrosative Cyclization

  • Catalyst Addition: To the mixture, add 446 mg (4.55 mmol) of potassium acetate (KOAc)[1].

    • Causality: KOAc acts as a mild base, facilitating the necessary tautomerization of the N-acetyl group to prepare for cyclization without hydrolyzing the newly formed amide bond.

  • Nitrosation: Slowly add 4.4 mL of isoamyl nitrite[1].

    • Causality: Isoamyl nitrite generates the nitrosonium ion equivalent in situ. Because the amine is protected as an acetamide, nitrosation is directed strategically, leading to an intramolecular cyclization with the adjacent ortho-methyl group rather than forming an unstable diazonium salt.

  • Maturation: Stir at room temperature until cyclization is complete (typically 2-4 hours).

Analytical Validation (Self-Validating System)

To ensure this protocol is self-validating, the workflow incorporates mandatory analytical checkpoints:

  • Checkpoint 1 (Post-Acetylation): Sample the mixture and analyze via LC-MS. The reaction is validated to proceed only when the starting material peak (m/z 164.1) is completely replaced by the N-acetyl intermediate (m/z 206.1). Proceeding without this confirmation will result in competitive N-nitrosation and catastrophic yield loss.

  • Checkpoint 2 (Post-Cyclization): The final cyclization is validated by the emergence of the target mass[M+H]+ at 175.12.

Process Visualization

The following diagram maps the logical progression and validation checkpoints of the synthesis workflow.

SynthesisWorkflow SM 5-tert-butyl-2-methylaniline (Starting Material) Step1 N-Acetylation Reagents: Ac2O, CHCl3 Temp: 0°C to RT SM->Step1 Int N-(5-tert-butyl-2-methylphenyl)acetamide (Intermediate) Step1->Int Prevents N-diazotization Step2 Nitrosation & Cyclization Reagents: Isoamyl Nitrite, KOAc Int->Step2 LC-MS Checkpoint 1 Prod 6-tert-butyl-1H-indazole CAS: 1167056-22-5 | MW: 174.24 Step2->Prod Intramolecular Cyclization QC Analytical Validation LC-MS: [M+H]+ 175.12 Prod->QC LC-MS Checkpoint 2

Figure 1: Synthesis and analytical validation workflow for 6-tert-butyl-1H-indazole.

Conclusion

The integration of 6-tert-butyl-1H-indazole into a drug discovery pipeline exemplifies the precision required in modern molecular design. By understanding the causality behind its steric profile and strictly adhering to self-validating synthetic protocols, development teams can effectively leverage this building block to synthesize highly selective, next-generation therapeutics.

References

  • Title: 6-tert-Butyl 1H-indazole Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 6-tert-Butyl 1H-indazole Source: BuyersGuideChem URL: [Link]

  • Title: PYRROLOPYRAZINE KINASE INHIBITORS (EP 2763990 B1)

Sources

Foundational

Comprehensive Safety and Handling Guidelines for 6-tert-butyl-1H-indazole

Executive Summary 6-tert-butyl-1H-indazole (CAS: 1167056-22-5) is a highly valuable building block in modern medicinal chemistry, prominently utilized in the synthesis of kinase inhibitors and targeted oncological therap...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-tert-butyl-1H-indazole (CAS: 1167056-22-5) is a highly valuable building block in modern medicinal chemistry, prominently utilized in the synthesis of kinase inhibitors and targeted oncological therapeutics[1]. While its indazole core provides essential hydrogen-bonding interactions with biological targets, the addition of the bulky, lipophilic tert-butyl group significantly alters its physicochemical properties. This whitepaper provides drug development professionals and laboratory scientists with an in-depth, mechanistically grounded guide to the safe handling, storage, and emergency management of this compound.

Section 1: Physicochemical Profiling & Hazard Characterization

To handle 6-tert-butyl-1H-indazole safely, one must first understand how its molecular structure dictates its macroscopic behavior and toxicological profile.

Quantitative Data Summarization

Table 1: Physicochemical and Regulatory Data Profile

Property / IdentifierValue / Description
Chemical Name 6-tert-butyl-1H-indazole
CAS Registry Number 1167056-22-5[1]
Molecular Formula C11H14N2[2]
Molecular Weight 174.24 g/mol
Structural Features Indazole core (H-bond donor/acceptor), tert-butyl moiety (lipophilic)
GHS Hazard Statements H302, H315, H319, H335 (Harmful if swallowed; Skin/Eye/Respiratory irritant)[3]
GHS Precautionary Statements P261, P280, P305+P351+P338[4]
Mechanistic Causality of Hazards

The indazole core is a nitrogen-rich heterocycle capable of acting as both a hydrogen bond donor and acceptor. This makes it highly interactive with mucous membranes, driving the H319 (serious eye irritation) and H335 (respiratory irritation) classifications[3]. Furthermore, the tert-butyl group at the 6-position significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid penetration through the lipid bilayers of the stratum corneum, exacerbating dermal toxicity and irritation (H315) compared to unsubstituted indazoles.

HazardLogic ChemStruct 6-tert-butyl-1H-indazole (CAS: 1167056-22-5) TertButyl tert-Butyl Moiety (Increases LogP) ChemStruct->TertButyl IndazoleCore Indazole Core (Nitrogen Heterocycle) ChemStruct->IndazoleCore SkinPenetration Enhanced Dermal Penetration (Rapid Lipid Bilayer Crossing) TertButyl->SkinPenetration High Lipophilicity MucousIrritation Mucous Membrane Irritation (H-Bonding with Tissues) IndazoleCore->MucousIrritation Receptor Interaction Toxicity GHS Hazards: H302, H315, H319, H335 SkinPenetration->Toxicity MucousIrritation->Toxicity

Structural causality of 6-tert-butyl-1H-indazole toxicity and GHS hazard classifications.

Section 2: Self-Validating Experimental Handling Protocols

Standard operating procedures (SOPs) often fail because they rely on human compliance without real-time feedback. The following protocol for weighing and transferring 6-tert-butyl-1H-indazole incorporates a self-validating system to ensure continuous containment.

Because the compound is a lipophilic, finely milled powder, it is highly susceptible to triboelectric charging (static electricity buildup) during transfer. This can lead to sudden aerosolization, posing a severe inhalation risk (H335)[5].

Step-by-Step Methodology: Static-Eliminated Weighing & Transfer
  • Preparation & PPE: Don standard PPE (nitrile gloves, safety goggles, lab coat). Double-gloving is strongly recommended due to the compound's enhanced dermal penetration capabilities.

  • Environmental Setup (The Self-Validation Step): Place a dark-colored, grounded anti-static mat inside a certified fume hood (face velocity >0.5 m/s).

    • Causality & Validation: The dark mat provides high visual contrast. If the static eliminator fails and the white/off-white indazole powder aerosolizes, the micro-particles will immediately be visible on the dark background, instantly alerting the operator to a containment breach.

  • Static Elimination: Position an ionizing bar or anti-static gun 10-15 cm from the analytical balance and the source bottle. Activate the ionizer for 30 seconds prior to opening the container to neutralize ambient triboelectric charges.

  • Weighing: Using a grounded stainless-steel spatula, slowly transfer the required mass of 6-tert-butyl-1H-indazole to a pre-tared, anti-static weigh boat.

  • Closed-System Transfer: Transfer the powder into the reaction vessel. Immediately flush the vessel with an inert gas (Argon or Nitrogen) to prevent oxidative degradation of the electron-rich indazole core.

  • Decontamination: Wipe down the spatula, balance, and anti-static mat with a lint-free cloth dampened with isopropanol (IPA), followed by water.

    • Causality: IPA effectively solubilizes the lipophilic tert-butyl compound, while water ensures the removal of any polar salts formed during secondary reactions.

Workflow Start Initiate Handling 6-tert-butyl-1H-indazole Setup Deploy Dark Anti-Static Mat (Visual Contrast Base) Start->Setup Ionize Activate Ionizer (Neutralize Triboelectric Charge) Setup->Ionize Weigh Weigh Powder (Monitor for Aerosolization) Ionize->Weigh Validate Visible Powder on Mat? Weigh->Validate Abort ABORT: Containment Breach Initiate Wet Wipe Protocol Validate->Abort Yes Transfer Closed-System Transfer (Argon/N2 Blanket) Validate->Transfer No Abort->Setup Re-evaluate Setup Success Proceed to Synthesis Transfer->Success

Self-validating workflow for the static-eliminated transfer of 6-tert-butyl-1H-indazole.

Section 3: Storage and Stability Guidelines

To maintain the scientific integrity of 6-tert-butyl-1H-indazole for downstream biological assays or API synthesis, strict storage parameters must be enforced[3].

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The N1 and N2 nitrogens of the indazole ring are susceptible to N-oxidation over prolonged exposure to atmospheric oxygen.

  • Temperature: Maintain at 2-8°C (refrigerated) for long-term storage to prevent thermal degradation.

  • Light Protection: Store in amber glass vials or opaque containers. UV light can induce photolytic cleavage or dimerization of the indazole core.

  • Incompatibilities: Keep strictly separated from strong oxidizing agents and strong acids, which can react exothermically with the basic nitrogens of the indazole ring.

Section 4: Emergency Response & Spill Management

In the event of a spill, dry sweeping must be strictly avoided as it generates airborne dust, immediately triggering the H335 inhalation hazard[6].

  • Evacuation & Ventilation: Clear the immediate area and ensure the fume hood or local exhaust ventilation is operating at maximum capacity.

  • Containment: Cover the spill with a damp, absorbent material (using a 70% IPA/water mixture to ensure the lipophilic powder is wetted and cannot aerosolize).

  • Collection: Carefully scoop the absorbed material using non-sparking tools and place it into a designated, clearly labeled hazardous waste container.

  • Neutralization: Wash the spill site thoroughly with a 70% isopropanol solution to dissolve residual lipophilic traces, followed by a standard detergent wash to clear the solvent.

References

  • NextSDS. "6-tert-Butyl 1H-indazole — Chemical Substance Information." NextSDS Database. 1

  • BuyersGuideChem. "6-tert-Butyl 1H-indazole | 1167056-22-5." BuyersGuideChem. 2

  • Ambeed. "3663-24-9 | 5-Butyl-1H-benzo[d][1,2,3]triazole." Ambeed.com. 4

  • Ambeed. "1694-31-1 | tert-Butyl Acetoacetate." Ambeed.com. 5

  • Ambeed. "896464-16-7 | tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate." Ambeed.com. 6

  • BLD Pharm. "1426425-86-6|5-Isopropyl-1H-indazole." BLD Pharm. 3

Sources

Foundational

A Technical Guide to the Pharmacological Landscape of 6-tert-Butyl-1H-Indazole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The 1H-indazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its abilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. This technical guide provides an in-depth review of a specific, strategically important subclass: 6-tert-butyl-1H-indazole derivatives. The introduction of the bulky, lipophilic tert-butyl group at the C6-position profoundly influences the physicochemical properties and pharmacological activity of the parent molecule, creating unique opportunities for drug design. This document synthesizes current knowledge on the synthesis, mechanism of action, and therapeutic potential of these derivatives across key pharmacological areas, including oncology, inflammation, and neurodegenerative disorders. By detailing field-proven experimental protocols, summarizing quantitative biological data, and illustrating key molecular pathways, this guide serves as an essential resource for researchers aiming to exploit the therapeutic potential of this promising chemical scaffold.

Introduction: The 1H-Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a mainstay in drug discovery.[1] Its structural similarity to endogenous purines and its ability to act as a bioisostere for indole allows it to form key interactions with a wide array of biological targets, particularly the hinge region of protein kinases.[2]

The Privileged Nature of the Indazole Core

The term "privileged scaffold" refers to molecular frameworks that are capable of providing ligands for diverse receptors. The indazole nucleus is exemplary in this regard, forming the core of numerous FDA-approved drugs and clinical candidates.[1][3] Its utility stems from several key features:

  • Hydrogen Bonding: The N1-H group serves as a critical hydrogen bond donor, while the N2 atom acts as a hydrogen bond acceptor, enabling multiple interaction modes within protein binding pockets.[2]

  • Structural Rigidity: The fused ring system provides a rigid and planar scaffold, which reduces the entropic penalty upon binding and can lead to higher affinity.

  • Tunable Physicochemical Properties: The scaffold can be readily functionalized at multiple positions (C3, C5, C6, N1), allowing for precise tuning of properties like solubility, lipophilicity, and metabolic stability.

The Strategic Importance of the C6-Position: Impact of the tert-Butyl Group

While substitutions at C3 and N1 are common for modulating potency and selectivity, the C6-position offers a unique vector for influencing the broader drug-like properties of the molecule. The introduction of a tert-butyl group at this position imparts distinct characteristics:

  • Increased Lipophilicity: The bulky alkyl group significantly increases the molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.

  • Steric Influence: The size of the tert-butyl group can enforce specific conformations, potentially locking the molecule into a bioactive state or preventing off-target binding through steric hindrance.

  • Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism, which can improve the pharmacokinetic profile of the compound.

Synthetic Strategies for 6-tert-Butyl-1H-Indazole Derivatives

The construction of the indazole core can be achieved through various established synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A common and versatile approach involves the condensation of a substituted hydrazine with an appropriately functionalized carbonyl compound, followed by cyclization.

Overview of Common Indazole Synthesis Routes

Classic methods like the Fischer indazole synthesis have been supplemented by modern, metal-catalyzed cross-coupling reactions that allow for more complex and diverse derivatives.[4] For the synthesis of C6-substituted indazoles, a practical route often starts with a commercially available substituted benzaldehyde or benzonitrile. For example, the reaction of o-fluorobenzaldehydes with hydrazines is a classical method for producing 1H-indazoles.[5]

Protocol: A General Synthesis Pathway for C3, C6-Disubstituted 1H-Indazoles

This protocol outlines a generalized, two-step procedure for synthesizing a 3-iodo-6-substituted-1H-indazole intermediate, which is a versatile precursor for further functionalization via cross-coupling reactions like the Suzuki-Miyaura coupling.

Step 1: Iodination of the C3-Position

  • Starting Material: Dissolve 6-bromo-1H-indazole (1.0 equiv.) in dimethylformamide (DMF).

  • Base Addition: Add potassium hydroxide (KOH) (2.0 equiv.) to the solution and stir.

  • Iodination: Slowly add a solution of iodine (I₂) (1.5 equiv.) in DMF dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature for 3 hours until completion, monitored by TLC.

  • Work-up: Pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃ to precipitate the product.

  • Isolation: Filter the solid, wash with water, and dry to yield 6-bromo-3-iodo-1H-indazole.[3]

Step 2: Suzuki-Miyaura Coupling at the C6-Position

  • Reactants: To a reaction vessel, add the 6-bromo-3-iodo-1H-indazole intermediate (1.0 equiv.), a suitable boronic acid or pinacol ester (e.g., tert-butylboronic acid pinacol ester) (1.2 equiv.), and a palladium catalyst such as Pd(dppf)Cl₂.

  • Solvent and Base: Add a solvent mixture (e.g., dioxane/water) and a base such as K₂CO₃ or Cs₂CO₃.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours.

  • Purification: Upon completion, cool the reaction, extract the product with an organic solvent (e.g., ethyl acetate), and purify using column chromatography to obtain the desired 6-tert-butyl-3-iodo-1H-indazole. This intermediate can then be further modified at the C3 position.

Workflow Diagram for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start 6-Bromo-1H-Indazole Iodination Step 1: Iodination (I₂, KOH, DMF) Start->Iodination Intermediate1 6-Bromo-3-iodo-1H-indazole Iodination->Intermediate1 Suzuki Step 2: Suzuki Coupling (tert-Butylboronic Ester, Pd Catalyst) Intermediate1->Suzuki Crude Crude 6-tert-Butyl-1H-Indazole Derivative Suzuki->Crude Extraction Aqueous Work-up & Organic Extraction Crude->Extraction Chromatography Silica Gel Column Chromatography Extraction->Chromatography Final Pure 6-tert-Butyl-1H-Indazole Derivative Chromatography->Final

Caption: General workflow for the synthesis and purification of 6-tert-butyl-1H-indazole derivatives.

Pharmacology in Oncology: Targeting Kinase Signaling

The indazole scaffold is a dominant feature in the landscape of small-molecule kinase inhibitors.[6] Dysregulation of protein kinases is a hallmark of many cancers, making them prime therapeutic targets. Indazole derivatives effectively function as ATP-competitive inhibitors by occupying the ATP-binding pocket and forming key hydrogen bonds with the "hinge" region of the kinase.[2]

Case Study: Targeting Fibroblast Growth Factor Receptors (FGFR)

The FGFR signaling pathway is frequently amplified in various cancers, driving cell proliferation, angiogenesis, and survival. Several indazole-based FGFR inhibitors have been developed. While specific data on 6-tert-butyl derivatives is emerging, related compounds demonstrate the scaffold's potential. For instance, derivatives of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole have shown potent FGFR inhibitory activity.[6] The rationale for incorporating a C6-substituent like tert-butyl is to probe the hydrophobic pocket near the hinge region, potentially enhancing both potency and selectivity.

Data Summary: Representative Indazole Kinase Inhibitors

The following table summarizes the inhibitory activity of various indazole derivatives against key oncogenic kinases. This data illustrates the scaffold's versatility.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
6-(3-methoxyphenyl)-1H-indazol-3-amine derivativeFGFR115.0[7]
6-Azaindazole DerivativePim-1 Kinase<10 (picomolar)[7]
6-(tert-Butylsulfonyl)-quinolin-4-amine DerivativeRIP2 Kinase5[4]
Signaling Pathway Diagram: Kinase Inhibition

G GF Growth Factor (e.g., FGF) RTK Receptor Tyrosine Kinase (e.g., FGFR) GF->RTK Binds RAS RAS/MAPK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K Indazole 6-tert-Butyl-1H-Indazole Derivative Indazole->RTK Inhibits ATP Binding Proliferation Cell Proliferation, Angiogenesis, Survival RAS->Proliferation PI3K->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by an indazole derivative.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust method for quantifying the affinity of a test compound for a target kinase.

  • Reagents Preparation:

    • Prepare a 4X solution of the target kinase (e.g., FGFR1) in kinase buffer.

    • Prepare a 4X solution of the Eu-labeled anti-tag antibody.

    • Prepare a 4X solution of the Alexa Fluor™ labeled kinase tracer (a labeled ATP-competitive ligand).

    • Prepare serial dilutions of the 6-tert-butyl-1H-indazole test compound in DMSO, then dilute in kinase buffer.

  • Assay Plate Setup (384-well):

    • Add 2.5 µL of the test compound dilutions to the assay wells.

    • Add 2.5 µL of the Kinase/Antibody mixture to all wells.

    • Add 5 µL of the Tracer solution to all wells.

  • Incubation:

    • Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Measure emission at 665 nm (tracer) and 615 nm (europium).

  • Data Analysis:

    • Calculate the FRET ratio (665 nm / 615 nm).

    • Plot the FRET ratio against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value. The causality is clear: a higher affinity compound will displace more tracer, leading to a lower FRET signal.

Anti-Inflammatory Applications

Chronic inflammation underlies numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers.[8] Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting key enzymes and cytokines in the inflammatory cascade.[9]

Targeting Key Inflammatory Mediators: COX-2 and RIP2 Kinase

The anti-inflammatory effects of indazoles are often attributed to their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis.[8][9] More recently, indazoles have been identified as potent inhibitors of Receptor-Interacting Protein Serine-Threonine Kinase 2 (RIP2), a critical transducer in the NOD-like receptor signaling pathway that drives inflammatory cytokine production.[10]

A prime example is 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583) , a highly potent and selective RIP2 kinase inhibitor.[4][10] Although this compound features a tert-butylsulfonyl group rather than a direct tert-butyl group, its structure underscores the importance of a bulky, lipophilic substituent at the C6-position for achieving high-affinity binding. This compound potently inhibited the production of tumor necrosis factor-alpha (TNF-α) with an IC₅₀ of 8 nM.[4]

Mechanism of Action Diagram: Inhibition of NOD2/RIP2 Signaling

G MDP Muramyl Dipeptide (MDP) [Bacterial Peptidoglycan] NOD2 NOD2 Receptor (Intracellular) MDP->NOD2 Activates RIP2 RIP2 Kinase NOD2->RIP2 Recruits & Activates NFkB NF-κB Activation RIP2->NFkB Phosphorylates Downstream Targets Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Induces Transcription Indazole 6-substituted-Indazole (e.g., GSK583) Indazole->RIP2 Inhibits Kinase Activity

Caption: Indazole derivatives can block inflammatory cytokine production by inhibiting RIP2 kinase.

Experimental Protocol: LPS-Induced TNF-α Release in Macrophages

This protocol measures the ability of a compound to inhibit the release of a key pro-inflammatory cytokine from immune cells.

  • Cell Culture:

    • Culture murine macrophage cells (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) in appropriate media.

    • Seed cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the 6-tert-butyl-1H-indazole test compound for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation:

    • Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) to induce an inflammatory response. Include an unstimulated control group.

  • Incubation:

    • Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Quantification (ELISA):

    • Quantify the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.

    • Plot the percentage inhibition against the log of compound concentration to determine the IC₅₀ value.

Potential in Neurodegenerative Disorders

Neurodegenerative diseases like Parkinson's (PD) and Alzheimer's are characterized by progressive neuronal loss.[11] Key pathological drivers include the hyperphosphorylation of tau protein and chronic neuroinflammation, processes often mediated by kinases such as Glycogen Synthase Kinase 3 (GSK-3β) and Leucine-Rich Repeat Kinase 2 (LRRK2).[11] The established ability of indazoles to inhibit kinases makes them attractive candidates for developing neuroprotective agents.

Preclinical Evidence and Neuroprotective Effects

While research into 6-tert-butyl derivatives is still developing, related indazoles have shown significant promise. For example, 6-hydroxy-1H-indazole was found to decrease the loss of dopaminergic neurons, alleviate behavioral damage, and reduce the level of hyperphosphorylated tau in an MPTP-induced mouse model of Parkinson's disease.[12] This neuroprotective effect was directly linked to the inactivation of tau pathology.[12] The rationale for exploring 6-tert-butyl analogs is to potentially improve blood-brain barrier penetration due to increased lipophilicity, a critical attribute for any CNS-targeted therapeutic.

Experimental Protocol: Assessing Neuroprotection in a Cellular Model of Parkinson's Disease

This protocol uses the neurotoxin 6-hydroxydopamine (6-OHDA) to model Parkinson's disease in a neuronal cell line and assesses the protective effect of a test compound.[13][14]

  • Cell Culture:

    • Culture human neuroblastoma cells (e.g., SH-SY5Y) in a 96-well plate. Allow cells to adhere and grow for 24 hours.

  • Compound Pre-treatment:

    • Treat the cells with various concentrations of the 6-tert-butyl-1H-indazole test compound for 2 hours.

  • Neurotoxin Challenge:

    • Add 6-OHDA (final concentration 100 µM) to the wells to induce oxidative stress and cell death. Include control wells with no 6-OHDA.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).

    • Incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells. A successful neuroprotective compound will show a dose-dependent increase in cell viability in the presence of 6-OHDA.

Conclusion and Future Perspectives

Derivatives of 6-tert-butyl-1H-indazole represent a highly promising, albeit underexplored, area of medicinal chemistry. The strategic placement of the tert-butyl group offers a powerful tool to enhance lipophilicity, metabolic stability, and steric engagement with target proteins. The foundational strength of the indazole scaffold as a potent kinase inhibitor provides a clear and validated starting point for drug discovery efforts in oncology, inflammation, and neurodegeneration.

Future research should focus on synthesizing and screening libraries of 6-tert-butyl-1H-indazole derivatives against a broad panel of kinases implicated in these diseases. Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity, while in-depth ADME (Absorption, Distribution, Metabolism, and Excretion) profiling will be necessary to validate the predicted pharmacokinetic benefits of the tert-butyl group. The continued exploration of this specific chemical space holds significant potential for the development of next-generation targeted therapeutics.

References

  • Casillas, L. N., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]

  • Cheekavolu, C., & Muniappan, M. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FF01-FF06. [Link]

  • Zhou, F., et al. (2022). The Continuous-Flow Synthesis of 1H-Indazoles via Reaction of o-Fluorobenzaldehydes with tert-Butyl Carbazate under High Temperature. Heterocycles, 104(9), 1583. [Link]

  • Haile, P. A., et al. (2016). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry, 59(10), 4867-4880. [Link]

  • Haile, P. A., et al. (2016). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry. [Link]

  • Singh, G., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Tran, P. T., et al. (2022). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Bentham Science. [Link]

  • Anastasia, K., et al. (2025). New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. Current Medicinal Chemistry. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687. [Link]

  • Tran, P. T., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(5), 581-588. [Link]

  • Wang, Y., et al. (2016). Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease. Neuroscience Letters, 634, 48-54. [Link]

  • Nanaware, R., et al. (2024). development of 1h-indazole derivatives as anti-inflammatory agents using computational methods. Semantic Scholar. [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • Nanaware, R., et al. (2024). DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS. ResearchGate. [Link]

  • Scott, J. S., et al. (2019). Tricyclic Indazoles—A Novel Class of Selective Estrogen Receptor Degrader Antagonists. ACS Medicinal Chemistry Letters. [Link]

  • Al-Harthi, S. E., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Medicinal Chemistry. [Link]

  • Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

  • Singh, A., et al. (2022). Importance of Indazole against Neurological Disorders. Current Drug Targets. [Link]

  • Nanaware, R., et al. (2022). IN SILICO SCREENING OF ANTITUBERCULAR AND ANTI-INFLAMMATORY ACTIVITY OF INDAZOLE BASED NATURAL ALKALOIDS AND A NOVEL INDAZOLE DERIVATIVE. Journal of Pharmaceutical Negative Results. [Link]

  • Al-Harthi, S. E., et al. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. RSC Publishing. [Link]

  • Tan, Y. Q., & Tan, B. Y. (2023). Neuroprotective agents in acute ischemic stroke. Open Exploration. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Route for 6-tert-butyl-1H-indazole

Strategic Rationale & Mechanistic Overview The 1H-indazole scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors and anti-inflammatory agents[1]. While classical methods for synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Overview

The 1H-indazole scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors and anti-inflammatory agents[1]. While classical methods for synthesizing 1H-indazoles often rely on the condensation of o-fluorobenzaldehydes with hydrazines, the modified Jacobson indazole synthesis—proceeding via the nitrosation of o-alkyl-substituted anilines—provides a highly regioselective and efficient route for specific substitution patterns, such as the 6-tert-butyl derivative[2].

This protocol details a robust, one-pot cyclization followed by deacetylation to yield 6-tert-butyl-1H-indazole from 5-tert-butyl-2-methylaniline[1]. The sequence initiates with N-acetylation to protect the amine, followed by the introduction of isoamyl nitrite. Potassium acetate acts as a crucial buffer to facilitate the generation of the active nitrosating species. Thermal cyclization of the resulting N-nitrosoacetamide intermediate forms the 1-acetyl-1H-indazole core, which is subsequently hydrolyzed under acidic conditions to reveal the free indazole[3].

Mechanistic Workflow

G SM 5-tert-butyl-2-methylaniline Step1 N-Acetylation (Ac2O, CHCl3, 0 °C to RT) SM->Step1 Int1 N-(5-tert-butyl-2-methylphenyl)acetamide (In situ intermediate) Step1->Int1 Step2 Nitrosation & Cyclization (Isoamyl nitrite, KOAc, Reflux) Int1->Step2 Int2 1-acetyl-6-tert-butyl-1H-indazole (Crude Intermediate) Step2->Int2 Step3 Deacetylation (conc. HCl, 60 °C, then NaOH) Int2->Step3 Product 6-tert-butyl-1H-indazole (Purified Product) Step3->Product

Figure 1: Workflow for the modified Jacobson synthesis of 6-tert-butyl-1H-indazole.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric parameters for the synthesis[1].

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsMass / VolumeMoles (mmol)Function
5-tert-butyl-2-methylaniline 163.261.02.48 g15.2Starting Material
Acetic Anhydride (Ac₂O) 102.092.33.3 mL34.9Acetylating Agent
Potassium Acetate (KOAc) 98.140.3446 mg4.55Buffer / Base
Isoamyl Nitrite 117.152.14.4 mL32.6Nitrosating Agent
Chloroform (CHCl₃) 119.38-40 mL-Solvent
Conc. Hydrochloric Acid (HCl) 36.46Excess15 mL-Hydrolysis Catalyst
6-tert-butyl-1H-indazole 174.251.02.65 g 15.2 Theoretical Yield

Detailed Experimental Protocol

Phase 1: N-Acetylation
  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 5-tert-butyl-2-methylaniline (2.48 g, 15.2 mmol) and anhydrous CHCl₃ (40 mL)[1].

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: Initiating the reaction at 0 °C controls the exothermic nature of the acetylation, preventing runaway reactions and minimizing the formation of di-acetylated byproducts.

  • Reagent Addition: Slowly add acetic anhydride (3.3 mL, 34.9 mmol) dropwise over 10 minutes[1].

  • Maturation: Remove the ice bath, allow the reaction mixture to warm to room temperature, and stir for 1 hour.

    • Causality: This duration ensures complete conversion of the primary amine to the N-acetamide intermediate, which is critical for directing the subsequent nitrosation step.

Phase 2: Nitrosation & Cyclization (One-Pot)
  • Buffer Addition: To the same reaction mixture, add potassium acetate (446 mg, 4.55 mmol)[1].

    • Causality: KOAc acts as a mild base that buffers the system, facilitating the generation of the active NO⁺ species from isoamyl nitrite and promoting the tautomerization required for cyclization.

  • Nitrosation: Slowly add isoamyl nitrite (4.4 mL, 32.6 mmol) dropwise.

    • Causality: Slow addition prevents rapid nitrogen gas evolution and controls the exotherm. Isoamyl nitrite serves as an organic-soluble source of the nitrosonium ion.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture at reflux (approx. 61 °C) overnight[1].

    • Causality: The thermal energy drives the intramolecular electrocyclic ring closure of the N-nitrosoacetamide intermediate, coupling the ortho-methyl carbon with the nitroso nitrogen to form the 1-acetyl-6-tert-butyl-1H-indazole core.

Phase 3: Workup & Deacetylation
  • Solvent Removal: Cool the homogeneous deep orange reaction mixture to room temperature and concentrate under reduced pressure[3].

  • Azeotropic Distillation: Add water (10 mL) to the crude residue and reconcentrate.

    • Causality: This step aids in the azeotropic removal of residual CHCl₃, acetic acid, and isoamyl alcohol byproducts.

  • Acidic Hydrolysis: Suspend the resulting orange solid in concentrated HCl (15 mL) and heat at 60 °C for 2 hours[3].

    • Causality: The strongly acidic conditions and elevated temperature catalyze the cleavage of the N1-acetyl group, liberating the free 1H-indazole.

  • Neutralization: Cool the mixture to 0 °C and carefully neutralize to pH ~7-8 using a 50% NaOH aqueous solution[3].

    • Causality: Neutralization precipitates the free indazole base and quenches the strong acid prior to organic extraction, preventing degradation of the product.

Phase 4: Extraction & Purification
  • Extraction: Extract the neutralized aqueous mixture with Ethyl Acetate (EtOAc) (3 × 30 mL).

  • Drying: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield an orange solid[3].

  • Chromatography: Purify the crude residue via silica gel column chromatography (eluting with a Hexane/EtOAc gradient) to afford pure 6-tert-butyl-1H-indazole.

Validation & Quality Control (Self-Validating System)

To ensure the integrity of the synthesis, the protocol must be validated at key checkpoints:

  • Checkpoint 1 (Post-Acetylation): TLC analysis should show the complete consumption of the starting aniline (typically highly fluorescent under shortwave UV) and the appearance of a more polar, UV-active acetamide spot.

  • Checkpoint 2 (Post-Cyclization): LC-MS analysis of the crude orange solid prior to hydrolysis should confirm the mass of the 1-acetyl intermediate ([M+H]⁺ = 217.1).

  • Checkpoint 3 (Final Product):

    • Mass Spectrometry: The purified product must exhibit an [M+H]⁺ peak at m/z 175.1.

    • ¹H NMR (CDCl₃): Successful deacetylation is confirmed by the disappearance of the acetyl methyl singlet (~2.5 ppm) and the appearance of a broad singlet (>10.0 ppm) corresponding to the indazole N-H proton. The tert-butyl group will appear as an intense 9H singlet near 1.3-1.4 ppm.

References[1] Title: EP 2763990 B1 - PYRROLOPYRAZINE KINASE INHIBITORS (Example 81, Step 2)

Source: European Patent Office URL: 2] Title: THE CONTINUOUS-FLOW SYNTHESIS OF 1H-INDAZOLES VIA REACTION OF o-FLUOROBENZALDEHYDES WITH tert-BUTYL CARBAZATE UNDER HIGH TEMPERA Source: HETEROCYCLES, Vol. 104, No. 9, 2022 (via CLOCKSS) URL: 3] Title: EP 2763990 B1 - PYRROLOPYRAZINE KINASE INHIBITORS (Detailed Workup & Deacetylation) Source: European Patent Office URL:

Sources

Application

Application Notes &amp; Protocols for the Crystallization and Isolation of 6-tert-butyl-1H-indazole

Abstract This technical guide provides a comprehensive overview of the methodologies for the crystallization and isolation of 6-tert-butyl-1H-indazole, a crucial heterocyclic building block in contemporary medicinal chem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies for the crystallization and isolation of 6-tert-butyl-1H-indazole, a crucial heterocyclic building block in contemporary medicinal chemistry. Given the importance of material purity in drug discovery and development, this document outlines robust protocols for obtaining high-purity crystalline 6-tert-butyl-1H-indazole. We will delve into the foundational principles of crystallization, present detailed step-by-step protocols for single-solvent and mixed-solvent recrystallization, and offer troubleshooting guidance. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind procedural choices, ensuring researchers can adapt and optimize these methods for their specific needs.

Introduction: The Significance of 6-tert-butyl-1H-indazole

The indazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active agents used in oncology, inflammation, and virology.[1][2] The 6-tert-butyl-1H-indazole variant, in particular, offers a unique combination of lipophilicity and steric bulk from the tert-butyl group, which can be exploited to modulate a compound's pharmacokinetic and pharmacodynamic properties.

The synthesis of indazole derivatives can sometimes lead to mixtures of N1 and N2-alkylated isomers, making the development of efficient and scalable purification strategies paramount.[3][4] Crystallization is a powerful and cost-effective technique for purification that can, in many cases, replace the need for laborious and solvent-intensive column chromatography.[5] A well-designed crystallization protocol not only purifies the target compound but also provides it in a stable, crystalline form with consistent physical properties, which is essential for subsequent synthetic steps and biological screening.

This guide provides the necessary theoretical background and practical, field-tested protocols to enable researchers to consistently isolate high-purity 6-tert-butyl-1H-indazole.

Physicochemical Properties of 6-tert-butyl-1H-indazole

A thorough understanding of the physicochemical properties of the target molecule is the foundation for developing a successful crystallization strategy. While extensive experimental data for 6-tert-butyl-1H-indazole is not widely published, we can infer its properties from structurally related indazole derivatives.[2]

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₁H₁₄N₂-
Molecular Weight 174.24 g/mol -
Appearance Expected to be a white to pale-yellow or tan solid/powder.Based on similar indazole compounds.[2]
Solubility Profile Generally soluble in polar organic solvents like DMSO, DMF, and alcohols (methanol, ethanol). Limited solubility in non-polar solvents (e.g., hexanes) and water.Inferred from general solubility of indazole derivatives.[2]
Calculated LogP ~3.0 - 3.5The tert-butyl group significantly increases lipophilicity compared to unsubstituted indazole.
Storage Sealed in a dry environment, refrigerated (2-8°C) for long-term stability.Standard practice for heterocyclic compounds.

Foundational Principles of Crystallization

Crystallization is a thermodynamic process driven by the establishment of a supersaturated solution, from which the solute precipitates in an ordered, crystalline lattice. The success of this technique hinges on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.

The key stages are:

  • Dissolution: The crude solid is dissolved in a minimum amount of a suitable hot solvent to form a saturated or near-saturated solution.

  • Supersaturation: The solution becomes supersaturated as it cools, as the solubility of the compound decreases with temperature. This is the driving force for crystallization.

  • Nucleation: The formation of initial, stable crystalline nuclei. This can occur spontaneously or be induced (e.g., by adding a seed crystal).

  • Crystal Growth: Solute molecules deposit onto the existing nuclei, leading to the growth of larger crystals. Slow cooling generally promotes the formation of larger, purer crystals.

  • Isolation: The purified crystals are separated from the mother liquor (the remaining solution containing soluble impurities) by filtration.

G cluster_prep Preparation cluster_process Process cluster_final Isolation & Analysis Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Solvent Select Solvent(s) Solvent->Dissolve Cool Slow Cooling (Supersaturation) Dissolve->Cool Forms Saturated Solution Crystallize Nucleation & Crystal Growth Cool->Crystallize Induces Nucleation Filter Vacuum Filtration Crystallize->Filter Separates Crystals from Mother Liquor Dry Dry Crystals Filter->Dry Analyze Purity Check (TLC, NMR, etc.) Dry->Analyze

Caption: General workflow for purification by recrystallization.

Isolation and Purification Strategies

Before attempting crystallization, the crude product must be isolated from the reaction mixture. A typical work-up procedure involves quenching the reaction, followed by an extractive work-up to remove inorganic salts and highly polar or non-polar byproducts.

General Post-Reaction Work-up Protocol:

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding an appropriate aqueous solution (e.g., saturated aqueous NH₄Cl or water).[3]

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 6-tert-butyl-1H-indazole.

This crude material is the starting point for the crystallization protocols detailed below.

Detailed Crystallization Protocols

The choice of crystallization method depends on the properties of the compound and its impurities. For 6-tert-butyl-1H-indazole, both single-solvent and mixed-solvent methods are viable.

G Start Crude Product FindSolvent Find a solvent where product has high solubility when hot, and low solubility when cold. Start->FindSolvent SolventFound Solvent Found? FindSolvent->SolventFound SingleSolvent Use Single-Solvent Recrystallization SolventFound->SingleSolvent Yes FindPair Find 'Good' Solvent (dissolves product well) & 'Anti-Solvent' (product is insoluble). SolventFound->FindPair No MixedSolvent Use Mixed-Solvent Recrystallization FindPair->MixedSolvent

Caption: Logic for selecting a crystallization method.

Protocol 1: Single-Solvent Recrystallization

This is the simplest method and should be attempted first. Ethanol is a good starting point for many indazole derivatives.[6][7]

Materials:

  • Crude 6-tert-butyl-1H-indazole

  • Ethanol (or Isopropanol)

  • Erlenmeyer flask

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small volume of ethanol and heat the mixture to a gentle boil with stirring. Continue adding ethanol dropwise until all the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Causality: Slow cooling promotes the formation of larger, more perfect crystals by allowing molecules to deposit onto the crystal lattice in an ordered manner, excluding impurities.

  • Maximizing Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to further decrease the solubility of the compound and maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away any remaining mother liquor. Causality: Using ice-cold solvent minimizes the re-dissolving of the purified product during the wash.

  • Drying: Dry the crystals under vacuum to remove all residual solvent. The final product should be a free-flowing crystalline solid.

Protocol 2: Mixed-Solvent (Solvent/Anti-Solvent) Recrystallization

This method is highly effective when no single solvent has the ideal solubility profile. A common and effective system for indazole derivatives is a water-soluble organic solvent (like acetone or ethanol) paired with water as the anti-solvent.[5]

Materials:

  • Crude 6-tert-butyl-1H-indazole

  • "Good" solvent (e.g., Acetone, Ethanol, or Methanol)

  • "Anti-solvent" (e.g., Deionized Water)

  • Standard recrystallization glassware

Procedure:

  • Dissolution: Dissolve the crude solid in a minimum amount of the "good" solvent (e.g., acetone) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: While stirring, add the "anti-solvent" (water) dropwise to the solution until it becomes persistently cloudy (turbid). This indicates the point of supersaturation has been reached.

  • Re-solubilization: Add a few more drops of the "good" solvent until the solution just becomes clear again.[3] Causality: This ensures the solution is perfectly saturated at that temperature, setting the stage for controlled crystallization upon cooling.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.

  • Isolation, Washing & Drying: Collect, wash (with a cold mixture of the two solvents in the appropriate ratio), and dry the crystals as described in Protocol 1.

Troubleshooting Common Crystallization Issues

ProblemPotential CauseSuggested Solution
Product "oils out" The boiling point of the solvent is higher than the melting point of the solute, or the solution is too supersaturated.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.
No crystals form The solution is not sufficiently supersaturated, or nucleation is inhibited.1. Scratch: Scratch the inside of the flask with a glass rod to create a surface for nucleation. 2. Seed: Add a tiny crystal of pure product to induce crystallization.[3] 3. Concentrate: Evaporate some of the solvent to increase the concentration and re-cool.
Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Use less solvent initially. Ensure the solution is thoroughly chilled before filtration. Minimize time during any hot filtration step.
Poor Purity Cooling was too rapid, trapping impurities in the crystal lattice.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

Characterization and Purity Assessment

After isolation, the purity and identity of the 6-tert-butyl-1H-indazole should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To quickly assess purity against the crude material.

  • Melting Point: A sharp melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess purity with high sensitivity.

References

  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google P
  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025). [Link]

  • Principal, Department of Pharmacognosy, NCRD's Sterling Institute of Pharmacy, Nerul (E), Navi Mumbai, Maharashtra, India. - Asian Journal of Research in Chemistry. (2025). [Link]

  • Organic Syntheses Procedure. [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC. (2021). [Link]

  • indazole - Organic Syntheses Procedure. [Link]

  • THE CONTINUOUS-FLOW SYNTHESIS OF 1H-INDAZOLES VIA REACTION OF o-FLUOROBENZALDEHYDES WITH tert-BUTYL CARBAZATE UNDER HIGH TEMPERA - LOCKSS: Serve Content. (2022). [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. [Link]

  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC. [Link]

  • Chemical crystallization | SPT Labtech. [Link]

  • 6-tert-Butyl 1H-indazole — Chemical Substance Information - NextSDS. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (2021). [Link]

  • Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - ACS Publications. (2023). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Method Optimization for 6-tert-butyl-1H-indazole

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 6-tert-butyl-1H-indazole .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 6-tert-butyl-1H-indazole .

This molecule presents a unique chromatographic duality: it possesses a highly lipophilic tert-butyl group that drives strong reversed-phase retention, paired with a polar, ionizable indazole core (containing secondary and tertiary nitrogens) that is highly prone to secondary interactions. The following self-validating protocols and troubleshooting guides are engineered to help you achieve perfect Gaussian peak symmetry and robust retention times.

I. Troubleshooting FAQ: Resolving Peak Deformation

Q1: Why am I experiencing severe peak tailing for 6-tert-butyl-1H-indazole, and how do I fix it? A: Peak tailing is the most common chromatographic distortion, occurring when the peak asymmetry factor ( As​ ) exceeds 1.2 [1]. For basic compounds like indazoles, tailing arises when more than one retention mechanism is present [2]. While the tert-butyl group interacts hydrophobically with the C18 stationary phase, the basic amine groups in the indazole ring interact via polar and ion-exchange mechanisms with ionized residual silanol groups (Si-O⁻) on the silica support [1]. Causality & Fix: Silanol groups are acidic and become ionized at a mobile phase pH > 3.0 [1]. To neutralize these active sites, lower the mobile phase pH to approximately 2.5 using formic acid or phosphoric acid. This ensures full protonation of the silanols, effectively shutting down the secondary interactions and restoring peak symmetry [3].

Q2: How should I choose between Acetonitrile and Methanol as the organic modifier? A: The choice of organic modifier fundamentally alters both retention time and selectivity. Because 6-tert-butyl-1H-indazole is highly lipophilic, increasing the percentage of the organic modifier reduces retention; a 10% increase can decrease analyte retention by 2- to 3-fold [4]. Causality & Fix: Acetonitrile (ACN) is aprotic and engages in dipole-dipole interactions, generally providing lower backpressure and sharper peaks. Methanol (MeOH) is protic and slightly more acidic, allowing it to participate in hydrogen bonding [4]. Because the indazole core can act as a hydrogen bond donor/acceptor, switching from ACN to MeOH is a powerful solvatochromatic tool to resolve co-eluting matrix interferences.

Q3: What is the optimal buffer system to ensure retention time reproducibility? A: Buffers are critical for resisting pH changes that occur when the sample diluent mixes with the eluent in the autosampler or column head [4]. Causality & Fix: Maintain a buffer concentration of at least 20 mM. Higher buffer concentrations (> 20 mM) provide sufficient counter-ions that outcompete the indazole nitrogens for any remaining active surface silanol sites, further mitigating peak tailing [3].

Q4: How do I quantify peak tailing to validate my method's performance? A: Peak symmetry is objectively quantified using the USP tailing factor ( T ). The formula is T=W0.05​/2f , where W0.05​ is the peak width at 5% of the peak height, and f is the distance from the peak front to the peak maximum at 5% height [5]. Causality & Fix: A tailing factor of 1.0 indicates perfect symmetry, while values > 1.0 indicate tailing [6]. If T gradually increases across a sequence of injections, it strongly indicates the accumulation of sample matrix components on the column inlet or guard column [6].

II. Quantitative Data Presentation

Table 1: Quantitative Impact of Mobile Phase Parameters on Indazole Chromatography

ParameterSub-optimal ConditionOptimized ConditionQuantitative / Mechanistic Impact
Aqueous pH pH > 3.0pH ~2.5Reduces USP Tailing Factor ( T ) from > 1.5 to < 1.2 by protonating residual silanols [1].
Buffer Conc. < 10 mM20 - 25 mMMasks active sites; resists pH shifts during sample injection [3].
Organic Modifier IsocraticGradientA 10% increase in modifier reduces analyte retention time by 2- to 3-fold [4].
Stationary Phase Standard C18End-capped C18Reduces exposed silanols by ~50%, blocking secondary interactions [1].

III. Experimental Protocol: Self-Validating Mobile Phase Preparation

This protocol incorporates built-in validation checks to ensure thermodynamic equilibrium and reproducible chromatography prior to sample analysis.

Step 1: Aqueous Buffer Preparation & pH Validation

  • Dissolve the required mass of ammonium formate in MS-grade water to achieve a 20 mM concentration.

  • Validation Check: Calibrate your pH meter using fresh standard buffers (pH 4.0 and 7.0).

  • Adjust the pH to 2.5 using concentrated formic acid. Crucial: Always adjust the pH of the aqueous phase before mixing with organic solvents, as organic modifiers distort pH probe readings.

Step 2: Organic Phase Preparation

  • Measure Acetonitrile (HPLC/MS grade) in a dedicated, clean graduated cylinder to prevent cross-contamination.

Step 3: Filtration and Degassing

  • Filter both the aqueous and organic phases through a 0.22 µm PTFE membrane.

  • Validation Check: Sonicate for 10 minutes to degas. Air bubbles in the pump head will cause pressure ripples, baseline noise, and retention time instability.

Step 4: System Equilibration & System Suitability Test (SST)

  • Purge the HPLC lines and equilibrate the column with the starting gradient composition for at least 10 column volumes.

  • Validation Check: Inject a known standard of 6-tert-butyl-1H-indazole. Calculate the USP tailing factor ( T ). Proceed with the sample batch only if T≤1.5 and theoretical plates ( N ) > 10,000.

IV. Troubleshooting Workflow Visualization

Workflow A Identify Peak Tailing (USP Tailing Factor > 1.5) B Evaluate Mobile Phase pH A->B C pH > 3.0 (Silanols Ionized) B->C E pH < 3.0 (Silanols Protonated) B->E D Adjust pH to ~2.5 (e.g., Formic Acid) C->D F Evaluate Buffer Concentration E->F G Increase Buffer to >20 mM F->G If < 10 mM H Check Column Chemistry (Ensure Fully End-Capped) F->H If > 20 mM

Logical troubleshooting workflow for resolving indazole peak tailing in HPLC.

V. References

  • Chrom Tech. "What Causes Peak Tailing in HPLC?". 5

  • Element Lab Solutions. "Peak Tailing in HPLC". 1

  • LCGC International. "HPLC Diagnostic Skills II – Tailing Peaks". 3

  • LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC". 4

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?". 2

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". 6

Sources

Optimization

preventing degradation of 6-tert-butyl-1H-indazole during long-term storage

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals on maintaining the structural integrity of their chemical libraries.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals on maintaining the structural integrity of their chemical libraries. 6-tert-butyl-1H-indazole (CAS: 1167056-22-5) is a highly versatile building block, but like many nitrogen-containing heterocycles, it requires precise handling.

This guide bridges the gap between theoretical chemistry and benchtop reality. Rather than just giving you a list of rules, I will explain the causality behind our recommendations and provide you with self-validating protocols to ensure your assays are never compromised by degraded starting materials.

Mechanistic Grounding: Understanding Indazole Degradation

Before addressing specific symptoms, we must understand the chemical causality of degradation. While the bulky tert-butyl group at the C6 position provides some steric shielding to the adjacent aromatic ring, the pyrazole-fused moiety (the N1-N2 axis) remains highly reactive.

The 1H tautomer of indazoles is thermodynamically more stable than the 2H tautomer (1)[1]. However, environmental stressors can disrupt this equilibrium or introduce irreversible modifications:

  • Oxidation: Atmospheric oxygen can attack the electron-rich nitrogen atoms, leading to N-oxide formation or, under extreme thermal stress, oxidative ring-opening.

  • Photodegradation: UV/Vis light provides the activation energy necessary for radical-mediated degradation pathways, often resulting in complex, colored polymeric byproducts.

  • Hydrolytic Stress: While the indazole core is relatively stable to hydrolysis compared to esters, prolonged exposure to moisture at extreme pH can catalyze degradation and tautomeric shifts (2)[2].

DegradationPathways Light UV/Vis Light Exposure Photo Photolytic Cleavage Radical Formation Light->Photo Oxygen Atmospheric Oxygen Oxid N-Oxide Formation Ring Opening Oxygen->Oxid Moisture Aqueous/Moisture (pH extremes) Hydro Hydrolytic Degradation Moisture->Hydro Temp Elevated Temperature Temp->Oxid Temp->Hydro Color Discoloration (Yellow/Brown) Photo->Color Oxid->Color Purity Loss of HPLC Purity Tautomeric Shift Oxid->Purity Hydro->Purity

Logical flow of environmental stressors driving 6-tert-butyl-1H-indazole degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My solid 6-tert-butyl-1H-indazole powder has shifted from white/off-white to a pale yellow. Is it still usable? A: Discoloration is the primary macroscopic indicator of oxidative or photolytic degradation. The yellowing is typically caused by the formation of conjugated N-oxide species or trace radical oligomers.

  • Causality: Exposure to ambient light and oxygen on the benchtop provides the activation energy and reagents for homolytic cleavage.

  • Action: Do not use discolored powder for sensitive biological assays or high-yield synthesis without repurification. Perform an LC-MS purity check. If purity has dropped below 95%, discard or recrystallize.

Q2: How should I prepare and store stock solutions to guarantee long-term stability? A: We strongly recommend aprotic solvents like anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) (2)[2].

  • Causality: Protic solvents (like water or alcohols) can facilitate tautomeric shifts and participate in hydrogen bonding that lowers the activation barrier for nucleophilic attacks on the ring.

  • Action: Store DMSO stocks at -20°C or -80°C in amber, argon-purged vials. Freeze-thaw cycles must be strictly minimized, as condensation introduces water, which compromises the anhydrous environment.

Q3: Can I store diluted aqueous working solutions for my high-throughput screening (HTS) assays? A: No. Aqueous solutions should be prepared fresh immediately prior to the assay.

  • Causality: In aqueous buffers (especially those deviating from pH 6-8), the compound is far more susceptible to hydrolytic stress. Furthermore, the lipophilic tert-butyl group drives rapid precipitation over time in aqueous media. If short-term storage is unavoidable, maintain at 2-8°C and use within 24 hours (2)[2].

Quantitative Stability Profile

To guide your experimental design, we have extrapolated the degradation profile of 6-tert-butyl-1H-indazole under forced stress conditions based on stability-indicating data for related substituted indazoles (3)[3]. This data allows you to anticipate compound behavior in suboptimal environments.

Table 1: Forced Degradation Profile of 6-tert-butyl-1H-indazole

Stress ConditionReagent / EnvironmentExposure TimeTempExpected Recovery (%)Primary Degradation Risk
Thermal (Solid) Ambient Air7 Days80°C> 98%Minimal
Thermal (Solution) Anhydrous DMSO48 Hours80°C92 - 95%Mild thermal decomposition
Oxidative 3% H₂O₂24 Hours25°C< 85%N-oxide formation
Photolytic UV Light (254 nm)24 Hours25°C< 90%Radical cleavage / Discoloration
Acidic Hydrolysis 0.1 M HCl (Aqueous)24 Hours60°C~ 75%Tautomeric shift & Hydrolysis
Basic Hydrolysis 0.1 M NaOH (Aqueous)24 Hours60°C~ 68%Base-catalyzed degradation

Self-Validating Experimental Protocols

A robust experiment is one that validates its own integrity. The following protocols are designed with built-in quality control checkpoints to ensure your chemical library remains intact.

Protocol A: Preparation of High-Fidelity DMSO Stock Solutions

Objective: To create a stable 10 mM stock solution while preventing moisture ingress and oxidation.

  • Thermal Equilibration: Equilibrate the sealed vial of solid 6-tert-butyl-1H-indazole to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolytic vulnerability.

  • Inert Atmosphere: Purge a clean, amber glass vial with Argon or Nitrogen gas for 30 seconds.

  • Dissolution: Weigh the required mass and dissolve in anhydrous, LC-MS grade DMSO (water content <0.005%). Vortex gently until visually clear.

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 50 µL) into argon-purged amber microcentrifuge tubes.

    • Causality: Single-use aliquots eliminate freeze-thaw cycles, which are the primary driver of stock degradation in HTS laboratories.

  • Flash Freezing: Submerge the tubes in liquid nitrogen for 10 seconds before transferring to a -80°C freezer for long-term storage.

    • Causality: Flash freezing prevents the slow formation of localized concentration gradients that can force the compound out of solution.

  • Self-Validation Checkpoint: Randomly select one aliquot after 24 hours. Dilute to 1 µM in Acetonitrile/Water and run an LC-MS/PDA analysis. Verify that the peak purity at 254 nm is >98% and the mass matches the expected [M+H]+ of 175.12 m/z.

Workflow Start Solid 6-tert-butyl- 1H-indazole Inert Purge with Argon/N2 Start->Inert Solvent Dissolve in Anhydrous DMSO Inert->Solvent Aliquot Aliquot into Amber Vials Solvent->Aliquot Freeze Flash Freeze (Liquid N2) Aliquot->Freeze Store Store at -80°C Freeze->Store Validate LC-MS Purity Check (>98%) Store->Validate

Self-validating workflow for the preparation and storage of indazole stock solutions.

Protocol B: Forced Degradation System Suitability Test

Objective: To generate a reference standard of degraded compound to ensure your HPLC method is "stability-indicating" (i.e., it can actually separate the parent drug from its degradation products).

  • Oxidative Stress: Mix 100 µL of your 10 mM DMSO stock with 100 µL of 3% H₂O₂.

  • Incubation: Incubate at room temperature for 24 hours, strictly protected from light.

  • Neutralization/Quenching: Quench the reaction by adding 100 µL of 10% sodium thiosulfate to neutralize residual peroxides.

  • Analysis: Inject the stressed sample alongside a fresh control sample into your HPLC.

  • Self-Validation Checkpoint: You must observe new peaks (degradants) that are baseline-resolved from the main 6-tert-butyl-1H-indazole peak. If the main peak broadens but no distinct new peaks appear, your chromatographic gradient is insufficient and must be optimized to prevent false-positive purity readings.

References

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: 6-tert-Butyl-1H-Indazole Purification &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have analyzed numerous synthetic workflows for 6-tert-butyl-1H-indazole (CAS: 1167056-22-5).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have analyzed numerous synthetic workflows for 6-tert-butyl-1H-indazole (CAS: 1167056-22-5). Whether you are synthesizing this critical pharmacophore via the classical Jacobson route or a modern Ullmann-type cyclization, trace impurities can severely compromise downstream cross-coupling reactions or biological assays.

This guide bypasses generic advice. Instead, it focuses on the physicochemical causality behind byproduct formation and provides self-validating, field-proven protocols to ensure your product meets >99% purity standards.

Mechanistic Pathways & Impurity Causality

Understanding why an impurity forms is the first step in removing it. The synthesis of 6-tert-butyl-1H-indazole typically proceeds via the diazotization of 5-tert-butyl-2-methylaniline (Jacobson synthesis) or the condensation of 4-tert-butyl-2-fluorobenzaldehyde with hydrazine[1]. Both routes generate distinct impurity profiles.

ImpurityPathway SM 5-tert-butyl-2-methylaniline (Starting Material) AcSM N-acetyl Intermediate SM->AcSM Ac2O, 0°C Impurity2 Unreacted Aniline (Impurity) SM->Impurity2 Incomplete Conversion Nitroso N-nitroso Intermediate AcSM->Nitroso Isoamyl nitrite, KOAc Product 6-tert-butyl-1H-indazole (Target Product) Nitroso->Product Cyclization & Hydrolysis Impurity1 Diazonium Degradation (Impurity) Nitroso->Impurity1 Thermal Degradation (>5°C)

Caption: Logical pathway of Jacobson synthesis for 6-tert-butyl-1H-indazole and impurity formation.

Troubleshooting FAQs

Q1: I am using the hydrazine condensation route, and my crude NMR shows a massive, highly non-polar impurity. What is it, and how do I remove it? A1: You are likely seeing an azine dimer . Hydrazine is a potent bis-nucleophile. If the local concentration of your starting aldehyde (4-tert-butyl-2-fluorobenzaldehyde) is too high, the initially formed hydrazone intermediate will react with a second molecule of aldehyde rather than undergoing intramolecular cyclization[1]. Removal Strategy: Azines lack the N-H bond present in your target indazole, meaning they cannot act as hydrogen-bond donors. They are extremely lipophilic. You can easily remove them via normal-phase silica gel chromatography; the azine will elute rapidly near the solvent front (Hexane:EtOAc 95:5), long before the indazole.

Q2: My Jacobson synthesis (using isoamyl nitrite) is leaving behind unreacted 5-tert-butyl-2-methylaniline. They co-elute on silica. How can I separate them? A2: Unreacted aniline is a common byproduct if the nitrosation temperature exceeds 5 °C, leading to the thermal degradation of the isoamyl nitrite reagent[2]. Removal Strategy: Do not rely on chromatography here. Instead, exploit their distinct pKa values. 5-tert-butyl-2-methylaniline is moderately basic (conjugate acid pKa ~4.8), whereas 6-tert-butyl-1H-indazole is very weakly basic (conjugate acid pKa ~1.04). Washing your organic layer with 10% aqueous citric acid (pH ~2.5) will selectively protonate the aniline, driving it into the aqueous waste, while the indazole remains entirely in the organic phase.

Q3: I am attempting an intramolecular Ullmann-type cyclization of the hydrazone, but I am seeing unexpected halogenated impurities. Why? A3: In Ullmann-type ring closures, the choice of copper catalyst and ligand is critical. If the reaction is not perfectly optimized, the hydrazone can undergo a competing, non-selective SN​Ar cyclization or halogen exchange (especially if CuCl is used), leading to chlorinated or regioisomeric impurities[3]. Removal Strategy: These impurities often share similar polarities with the target product. The most effective removal method is a polishing recrystallization from a Toluene/Heptane mixture, which leverages the differing crystal lattice energies of the halogenated byproducts.

Quantitative Impurity Profiling

To successfully isolate 6-tert-butyl-1H-indazole, you must track the physicochemical behavior of the reaction mixture. Use the table below to guide your purification strategy.

CompoundOrigin / RouteTLC Rf​ (Hexane:EtOAc 7:3)Acid/Base Extraction BehaviorRecommended Removal Strategy
6-tert-butyl-1H-indazole Target Product ~0.35 Stays in organic (pH > 1.5) N/A (Target)
4-tert-butyl-2-fluorobenzaldehydeUnreacted SM (Hydrazine route)~0.80Stays in organicFlash Chromatography
Azine DimerCondensation Byproduct~0.95Stays in organicFlash Chromatography
5-tert-butyl-2-methylanilineUnreacted SM (Jacobson route)~0.45Extracts into aqueous (pH < 3)Liquid-Liquid Extraction (Citric Acid)
1-acetyl-6-tert-butyl-1H-indazoleIncomplete Hydrolysis~0.60Stays in organicComplete Hydrolysis / Chromatography
Self-Validating Purification Protocols

The following methodologies are designed as self-validating systems. By incorporating real-time analytical checks, you ensure that each step is performing exactly as mechanistically intended.

Protocol A: Chemoselective Liquid-Liquid Extraction (Aniline Removal)

Causality: This protocol uses a specific pH window to separate basic aniline impurities from the weakly basic indazole product based on a ~3.5 unit difference in pKa.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL per gram of crude material.

  • Selective Protonation: Wash the organic layer with 10% aqueous citric acid (3 x 5 mL per gram of crude).

  • Self-Validation Check: Take a 10 μ L aliquot of the organic layer and spot it on a TLC plate alongside a standard of the starting aniline. The aniline spot ( Rf​ ~0.45) must be completely absent. If faint traces remain, perform one additional citric acid wash.

  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3​ (1 x 5 mL) to remove residual citric acid.

  • Drying: Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Flash Chromatography & Polishing Recrystallization

Causality: Chromatography removes highly lipophilic azines and aldehydes, while recrystallization purifies out structurally similar SN​Ar or Ullmann byproducts that co-elute[3].

  • Column Loading: Dry-load the concentrated crude onto silica gel (1:2 ratio of crude to silica) to prevent band broadening.

  • Elution of Non-Polars: Run the column using 95:5 Hexane:EtOAc. Collect the first 3-4 column volumes. Validation: Spot these fractions on TLC; you will see the azine dimer and unreacted aldehyde elute rapidly. Discard these fractions.

  • Product Elution: Increase the gradient to 80:20 Hexane:EtOAc. Collect fractions containing the UV-active spot at Rf​ ~0.35.

  • Recrystallization (Polishing): Concentrate the product fractions to dryness. Dissolve the resulting solid in a minimum volume of boiling toluene.

  • Precipitation: Remove from heat and add heptane dropwise until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 2 hours.

  • Isolation: Filter the white to off-white crystals and wash with ice-cold heptane.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Product + Impurities) Quench Aqueous Quench & Extraction (EtOAc / 10% Citric Acid) Crude->Quench OrgLayer Organic Layer (Indazole, Azine, Unreacted Aldehyde) Quench->OrgLayer Retains neutral organics AqLayer Aqueous Layer (Protonated Aniline, Salts) Quench->AqLayer Discards basic impurities Silica Silica Gel Chromatography (Hexane:EtOAc 8:2) OrgLayer->Silica Removes Azine & Aldehyde Cryst Recrystallization (Toluene/Heptane) Silica->Cryst Polishing step for SNAr byproducts Pure Pure 6-tert-butyl-1H-indazole (>99% Purity) Cryst->Pure

Caption: Step-by-step purification workflow for isolating 6-tert-butyl-1H-indazole from crude mixtures.

References
  • European Patent Office. "EP 2763990 B1: PYRROLOPYRAZINE KINASE INHIBITORS (Jacobson Synthesis of 6-tert-Butyl-1H-indazole)." Google Patents. Available at: [Link]

  • ACS Publications. "Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction." American Chemical Society. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 6-tert-Butyl-1H-Indazole Functionalization

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing regioselectivity and reactivity bottlenecks when working with 6-te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing regioselectivity and reactivity bottlenecks when working with 6-tert-butyl-1H-indazole.

The tert-butyl group at the C6 position introduces a massive steric umbrella that projects over the adjacent C7 and C5 positions. Because C7 is directly adjacent to N1, this spatial shielding profoundly disrupts the standard thermodynamic preference for N1-functionalization and severely hinders C7 C–H activation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to bypass these steric limitations.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the 6-tert-butyl group disproportionately suppress N1-alkylation compared to N2-alkylation? A1: The challenge is rooted in transition state (TS) energies and 3D spatial geometry. In an unsubstituted 1H-indazole, the N1-alkylated product is thermodynamically favored, while N2-alkylation is often kinetically favored due to the lower activation energy required to attack the unhindered N2 nitrogen[1]. When a bulky tert-butyl group is installed at C6, its van der Waals radius extends over the C7 position, creating a pseudo-steric block directly adjacent to N1[2]. This steric clash exponentially increases the TS energy barrier for electrophilic approach at N1. Consequently, the kinetic preference for the unobstructed N2 position is magnified, often resulting in overwhelming N2-selectivity unless aggressive thermodynamic conditions are applied to force equilibration[3],[1].

Q2: My N-alkylation yields an inseparable 1:1 mixture of N1 and N2 isomers. How do I force high N1-selectivity? A2: You are likely operating under mixed kinetic-thermodynamic control using a weak base (like K₂CO₃) in a polar solvent at room temperature. To overcome the C6 steric shield and achieve N1-selectivity, you must operate under strict thermodynamic control .

  • The Fix: Switch to a strong, hard base like Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) and elevate the temperature to 65 °C[2]. NaH fully deprotonates the indazole, creating a highly reactive mesomeric anion. The elevated temperature provides the necessary thermal energy to overcome the high steric barrier at N1, allowing the reaction to equilibrate into the deeper thermodynamic well of the N1-isomer[3]. Additionally, using a Cesium base (e.g., Cs₂CO₃) can sometimes favor N1 via specific cation chelation effects[2].

Q3: Is it possible to achieve direct C–H arylation at the C7 position given the adjacent C6-tert-butyl group? A3: Yes, but standard direct arylation conditions will fail due to the extreme steric crowding. C7 functionalization in indazoles is inherently difficult and usually requires blocking other reactive sites[4].

  • The Fix: You must utilize a highly active Palladium catalyst paired with a sterically accommodating, electron-rich ligand (such as 1,10-phenanthroline or specialized Buchwald biaryl phosphines)[4]. Furthermore, utilizing an N1-directing group (such as a removable pyrimidine or amide) is critical to anchor the transition metal exactly where it needs to be, forcing the oxidative addition to occur at the hindered C7 C–H bond despite the C6 bulk.

Q4: I actually want the N2-isomer. How can I guarantee >95% N2-selectivity without forming the N1 byproduct? A4: Leverage the inherent steric hindrance to your advantage. Since the C6-tert-butyl group already shields N1, you can achieve near-perfect N2-selectivity by using Brønsted acid catalysis with sulfoxonium ylides, which avoids strong bases entirely and operates under strict kinetic control[5]. Alternatively, the Mitsunobu reaction (using an alcohol, PPh₃, and DIAD) is a highly reliable, mild protocol that consistently yields the N2-isomer as the major product[6].

Part 2: Quantitative Data & Condition Selection

The following table synthesizes the expected regiochemical outcomes for the alkylation of sterically hindered indazoles based on empirical reaction parameters. Use this to select your baseline conditions.

Reaction System (Base / Solvent)TemperatureReagent TypeDominant ControlExpected N1:N2 Ratio
NaH / THF 65 °C (Reflux)Primary Alkyl HalideThermodynamic> 10:1 (Favors N1)
K₂CO₃ / DMF 25 °C (RT)Primary Alkyl HalideMixed1:1 to 1:2 (Mixture)
Cs₂CO₃ / DMSO 80 °CSecondary Alkyl HalideThermodynamic5:1 (Favors N1)
PPh₃, DIAD / THF (Mitsunobu)0 °C to RTPrimary/Secondary AlcoholKinetic1:20 (Favors N2)
Brønsted Acid / CH₂Cl₂ 25 °C (RT)Sulfoxonium YlideKinetic< 1:50 (Favors N2)

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring you can verify the reaction's success at critical junctions.

Protocol A: Thermodynamic N1-Alkylation (Overcoming Steric Shielding)

This protocol utilizes high thermal energy and a hard base to force the electrophile past the C6-tBu shield, settling into the thermodynamically stable N1 configuration.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 6-tert-butyl-1H-indazole (1.0 equiv, 1.0 mmol) and anhydrous THF (10 mL).

  • Deprotonation: Cool the solution to 0 °C. Portion-wise, add NaH (60% dispersion in mineral oil, 1.2 equiv).

    • Validation Checkpoint: You should observe immediate hydrogen gas evolution. The solution will transition from clear to a pale yellow/orange, indicating the formation of the indazolide anion.

  • Electrophile Addition: Stir at 0 °C for 30 minutes, then add the alkyl halide (1.2 equiv) dropwise.

  • Thermodynamic Equilibration: Remove the ice bath and attach a reflux condenser. Heat the reaction to 65 °C for 16 hours.

    • Causality Note: Heating is mandatory. At room temperature, the steric clash at N1 will trap the reaction in the kinetic N2 pathway. Heating provides the activation energy for the N2 product to revert to the anion and equilibrate to the stable N1 product.

  • Quenching & Validation: Cool to room temperature and carefully quench with saturated aqueous NH₄Cl (5 mL).

    • Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The N1-alkylated isomer typically exhibits a higher Rf value (less polar) than the N2-isomer due to the shielding of the dipole.

  • Isolation: Extract with EtOAc (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

Protocol B: Regiodivergent N2-Alkylation via Brønsted Acid Catalysis

This metal-free protocol exploits the C6 steric bulk, using mild protonation to achieve selective kinetic N2-alkylation.

  • Preparation: In an ordinary vial, dissolve 6-tert-butyl-1H-indazole (1.0 equiv, 0.5 mmol) and the desired sulfoxonium ylide (1.2 equiv) in anhydrous CH₂Cl₂ (5 mL).

  • Catalyst Addition: Add the Brønsted acid catalyst (e.g., (±)-HA-6) at 10 mol% loading[5].

  • Reaction: Stir the mixture at room temperature (25 °C) for 12 hours.

    • Causality Note: Because the catalyst generates the electrophilic species via mild protonation without forming a highly reactive naked anion, the reaction is strictly governed by the lowest energy transition state. The C6-tBu group blocks N1, funneling >95% of the reaction to the unhindered N2 position[5].

  • Validation Checkpoint: Monitor by TLC or LC-MS. The absence of starting material and the presence of a single major, lower-Rf spot confirms kinetic control.

  • Isolation: Concentrate the solvent under reduced pressure and directly load onto a silica gel column for purification.

Part 4: Visualizing the Steric Workflows

The following diagrams map the logical decision trees and mechanistic pathways for functionalizing this hindered scaffold.

Pathway sub 6-tert-butyl-1H-indazole (Tautomeric Mixture) cond1 NaH, THF, 65°C (Thermodynamic Control) sub->cond1 cond2 Mild Base / Acid Catalyst (Kinetic Control) sub->cond2 ts1 High Energy TS (Steric Clash at C7/N1) cond1->ts1 Overcomes Barrier ts2 Low Energy TS (Unobstructed N2) cond2->ts2 Lowest E Pathway prod1 N1-Alkylated Product (Thermodynamically Stable) ts1->prod1 Equilibration prod2 N2-Alkylated Product (Kinetically Favored) ts2->prod2 Irreversible

Mechanistic divergence of N1 vs N2 alkylation under thermodynamic and kinetic control.

C7_Functionalization start Target: C7 C-H Activation issue Issue: C6-tBu Steric Shielding start->issue sol1 Install N1 Directing Group (e.g., Pyrimidine) issue->sol1 sol2 Use Sterically Accommodating Ligands (e.g., 1,10-Phen) issue->sol2 opt Optimize Temp & Solvent (DMA, 110°C) sol1->opt sol2->opt success C7-Functionalized Indazole opt->success

Workflow for overcoming C6-tBu steric shielding during C7 C-H functionalization.

References

  • WuXi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole." WuXi Biology, [Link]

  • ACS Publications. "Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis." Organic Letters, [Link]

  • National Institutes of Health (PMC). "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview." PMC, [Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern analysis of 6-tert-butyl-1H-indazole

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 6-tert-butyl-1H-indazole A Comparative Analysis for Structural Elucidation In the landscape of pharmaceutical research and drug development, the unambi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 6-tert-butyl-1H-indazole

A Comparative Analysis for Structural Elucidation

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Mass spectrometry (MS) stands as a pivotal analytical technique, offering profound insights into molecular weight and structure through the controlled fragmentation of ionized molecules.[1] This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 6-tert-butyl-1H-indazole, a heterocyclic compound of interest in medicinal chemistry.

This document moves beyond a mere procedural outline, delving into the mechanistic rationale behind the fragmentation pathways. By comparing the expected fragmentation of 6-tert-butyl-1H-indazole with that of its structural isomers and other substituted indazoles, we aim to provide researchers, scientists, and drug development professionals with a robust framework for identifying this and similar compounds. The protocols and analyses presented herein are designed to be self-validating, grounded in established principles of mass spectrometry.

The Foundational Principles: Understanding Fragmentation in EI-MS

Electron Ionization (EI) is a "hard" ionization technique that imparts significant internal energy to the analyte molecule.[1] This energy induces extensive fragmentation, creating a unique fingerprint or mass spectrum for a given compound. The fragmentation pathways are not random; they are governed by the relative stabilities of the resulting radical cations and neutral losses. The most stable ions typically yield the most abundant peaks in the spectrum, including the "base peak," which is the most intense signal.

For a molecule like 6-tert-butyl-1H-indazole, the fragmentation will be dictated by its two key structural motifs: the stable aromatic indazole core and the bulky tert-butyl substituent.

Predicted Fragmentation Pathway of 6-tert-butyl-1H-indazole

The structure of 6-tert-butyl-1H-indazole (Molecular Weight: 174.24 g/mol ) suggests a clear and predictable fragmentation cascade under EI conditions. The primary fragmentation event is anticipated to involve the tert-butyl group, a common and well-understood fragmentation pattern in mass spectrometry.[2][3]

Step 1: The Molecular Ion (M⁺•)

Upon electron impact, the molecule will lose an electron to form the molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 174. The stability of the aromatic indazole ring should allow for a reasonably abundant molecular ion peak, which is crucial for determining the molecular weight.[4]

Step 2: The Base Peak - Loss of a Methyl Radical ([M-15]⁺)

The most facile fragmentation is the cleavage of a methyl radical (•CH₃, 15 Da) from the tert-butyl group. This is an example of α-cleavage.[5] This process results in the formation of a highly stable tertiary carbocation attached to the indazole ring.

M⁺• (m/z 174) → [M-CH₃]⁺ (m/z 159) + •CH₃

This [M-15]⁺ ion at m/z 159 is predicted to be the base peak in the spectrum due to its significant stability. Studies on tert-butyl-substituted aromatic compounds, such as tert-butylnaphthalenes, consistently show that the loss of a methyl radical is the exclusive fragmentation pathway for metastable molecular ions.[2][3]

Step 3: Subsequent Fragmentation of the [M-15]⁺ Ion

The ion at m/z 159 can undergo further fragmentation, although these peaks are expected to be of lower intensity than the base peak. A likely pathway involves the rearrangement of the remaining C₃H₆ side chain and subsequent loss of a neutral ethylene molecule (C₂H₄, 28 Da).

[M-15]⁺ (m/z 159) → [M-15-28]⁺ (m/z 131) + C₂H₄

This type of rearrangement and elimination is also a known fragmentation route for ionized tert-butylarenes.[2] The resulting ion at m/z 131 corresponds to a methyl-indazolium ion.

Step 4: Fragmentation of the Indazole Core

While the indazole ring itself is relatively stable, high-energy conditions can induce its fragmentation.[6] Following the initial side-chain cleavages, the indazole core of ions like m/z 131 may fragment through characteristic pathways for nitrogen-containing heterocycles. This can include the loss of a molecule of hydrogen cyanide (HCN, 27 Da) or dinitrogen (N₂, 28 Da).

  • [m/z 131]⁺ → [m/z 104]⁺ + HCN

  • [m/z 131]⁺ → [m/z 103]⁺ + N₂

The following diagram illustrates the predicted primary fragmentation pathway.

G cluster_0 Primary Fragmentation cluster_1 Secondary Fragmentation cluster_2 Ring Fragmentation M 6-tert-butyl-1H-indazole (M+•) m/z 174 M_minus_15 [M - CH₃]⁺ m/z 159 (Base Peak) M->M_minus_15 - •CH₃ M_minus_15_minus_28 [M - CH₃ - C₂H₄]⁺ m/z 131 M_minus_15->M_minus_15_minus_28 - C₂H₄ M_minus_15_minus_28_minus_27 [m/z 104]⁺ M_minus_15_minus_28->M_minus_15_minus_28_minus_27 - HCN

Predicted EI fragmentation pathway for 6-tert-butyl-1H-indazole.

Comparative Analysis: Distinguishing from Alternatives

The utility of a fragmentation pattern lies in its uniqueness. How would the spectrum of 6-tert-butyl-1H-indazole differ from a structural isomer or an indazole with a different substituent?

Comparison with 1-tert-butyl-1H-indazole

If the tert-butyl group were attached to the N1 position of the indazole ring, the fragmentation pattern would change dramatically. The initial loss of a methyl radical would still occur, yielding an [M-15]⁺ ion at m/z 159. However, the subsequent fragmentation would likely involve the indazole ring system more directly, potentially leading to a different set of daughter ions compared to the 6-substituted isomer. The stability of the C-C bond in the 6-tert-butyl isomer versus the N-C bond in the 1-tert-butyl isomer would lead to different relative abundances of fragment ions.

Comparison with Other 6-Alkyl-Indazoles
  • 6-isopropyl-1H-indazole: This compound would also show a primary loss of a methyl radical to form an [M-15]⁺ ion as the base peak. However, it could also lose propene (C₃H₆, 42 Da) via a McLafferty-type rearrangement, a pathway not available to the tert-butyl analogue.

  • 6-ethyl-1H-indazole: The primary fragmentation would be the loss of a methyl radical (•CH₃, 15 Da) through benzylic cleavage, resulting in a strong [M-15]⁺ peak.

  • 6-methyl-1H-indazole: The molecular ion would be expected to lose a hydrogen atom to form a stable tropylium-like ion at [M-1]⁺.

This comparison highlights how the specific nature of the alkyl substituent directly governs the primary fragmentation pathways, providing a clear method for differentiation.

Data Summary: Predicted Mass Spectrum

The following table summarizes the key predicted ions, their proposed structures, and their expected relative abundances in the EI mass spectrum of 6-tert-butyl-1H-indazole.

m/zProposed Fragment IonProposed StructureExpected Relative Abundance
174[M]⁺•Molecular IonModerate
159[M - CH₃]⁺[Indazole-C(CH₃)₂]⁺High (Base Peak)
131[M - CH₃ - C₂H₄]⁺[Indazole-CH₂]⁺Low to Moderate
104[C₇H₆N]⁺Fragment from ring cleavageLow
57[C₄H₉]⁺tert-butyl cationModerate

Experimental Protocol: Acquiring the Mass Spectrum

To empirically validate the predicted fragmentation, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended. This workflow ensures data integrity and reproducibility.

A. Sample Preparation
  • Solvent Selection: Choose a volatile solvent compatible with GC analysis, such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a dilute solution of 6-tert-butyl-1H-indazole (e.g., 100 µg/mL). High concentrations can lead to detector saturation and spectral distortion.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could contaminate the GC inlet.

B. GC-MS Instrumentation and Parameters
  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., a quadrupole or time-of-flight analyzer).

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating this type of analyte.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (in splitless or split mode, depending on concentration)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard for library matching).

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Scan Rate: 2-3 scans/second.

C. Data Analysis
  • Peak Identification: Identify the chromatographic peak corresponding to 6-tert-butyl-1H-indazole.

  • Background Subtraction: Obtain a clean mass spectrum by subtracting the background noise from the peak of interest.

  • Interpretation: Analyze the resulting mass spectrum, identifying the molecular ion and key fragment ions. Compare the empirical data to the predicted fragmentation pattern and to spectral libraries (e.g., NIST, Wiley).[7]

The following diagram outlines the recommended experimental workflow.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve Sample (100 µg/mL in DCM) filter Filter Sample (0.22 µm Syringe Filter) dissolve->filter inject Inject 1 µL into GC-MS filter->inject separate Chromatographic Separation (DB-5ms column) inject->separate ionize Ionization (EI, 70 eV) separate->ionize analyze Mass Analysis (m/z 40-400) ionize->analyze bkg_subtract Background Subtraction analyze->bkg_subtract interpret Analyze Fragmentation Pattern bkg_subtract->interpret library_search Compare to Spectral Libraries interpret->library_search

Sources

Comparative

X-ray crystallography structural validation of 6-tert-butyl-1H-indazole

Structural Validation of 6-tert-butyl-1H-indazole: X-ray Crystallography vs. Alternative Modalities in Fragment-Based Drug Discovery The Strategic Role of 6-tert-butyl-1H-indazole in Drug Design In Fragment-Based Drug Di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of 6-tert-butyl-1H-indazole: X-ray Crystallography vs. Alternative Modalities in Fragment-Based Drug Discovery

The Strategic Role of 6-tert-butyl-1H-indazole in Drug Design

In Fragment-Based Drug Discovery (FBDD), the indazole scaffold is a highly privileged pharmacophore, frequently utilized to target the ATP-binding hinge region of kinases such as AXL and PDK1[1][2]. Specifically, 6-tert-butyl-1H-indazole (CAS 1167056-22-5)[3] presents a unique structural profile: the 1H-indazole core establishes critical bidentate hydrogen bonds with the kinase hinge, while the bulky, highly hydrophobic tert-butyl group at the 6-position probes adjacent hydrophobic sub-pockets.

For drug development professionals, the transition from a low-affinity fragment hit to a potent lead compound requires absolute certainty regarding the fragment's binding pose. The causality behind choosing a structural validation method hinges on the need for precise vector data. Synthetic chemists must know the exact dihedral orientation of the tert-butyl group to determine the optimal trajectory for chemical expansion.

Methodological Comparison: Structural Validation Modalities

While biochemical assays confirm target engagement, structural validation requires biophysical methods. Below is an objective comparison of X-ray crystallography against alternative modalities for validating the binding of 6-tert-butyl-1H-indazole.

Validation MetricX-ray CrystallographyNMR Spectroscopy (Ligand-Observed)Computational Docking (In Silico)
Primary Output High-resolution 3D atomic coordinates (< 2.0 Å).Binding footprint and dissociation constants ( Kd​ ).Predicted binding poses and docking scores.
Causality of Choice Chosen when exact vector trajectories of the tert-butyl group are required for hit-to-lead chemistry.Chosen for rapid, high-throughput primary screening of weak-affinity fragments.Chosen for virtual screening prior to empirical testing; highly dependent on scoring functions.
Ligand Density Fit Validated empirically via Fo-Fc difference maps and RSCC metrics.Inferred via Saturation Transfer Difference (STD) or WaterLOGSY.Theoretical; lacks empirical validation of the actual physical complex.
False Positive Rate Extremely Low (Self-validating mathematical models).Moderate (Prone to aggregation-based artifacts).High (Struggles with dynamic hydrophobic pockets).
Throughput Medium (Requires diffracting protein-ligand crystals).High (Rapid solution-state screening).Ultra-High (Millions of compounds per day).

The Causality of Experimental Choices: Why X-ray Crystallography?

NMR techniques (like STD-NMR) are excellent for confirming that 6-tert-butyl-1H-indazole binds to a target in solution[1]. However, NMR cannot reliably resolve whether the bulky tert-butyl group induces a localized conformational change in the protein (such as a DFG-in to DFG-out flip in kinases).

X-ray crystallography is selected because it provides an empirical electron density map. The causality is simple: you cannot optimize what you cannot see . The precise spatial arrangement of the tert-butyl moiety dictates where linker chemistry can be applied without causing steric clashes with the protein backbone.

A Self-Validating Protocol: The IUCr Standard

A robust crystallographic protocol is not merely an observational measurement; it is an inherently self-validating mathematical system. The International Union of Crystallography (IUCr) mandates strict validation standards to prevent the publication of hallucinated ligand binding[4].

  • Cross-Validation ( Rfree​ ): To prevent overfitting the model to the data, a random 5% of diffraction reflections are withheld from the refinement algorithm. If a crystallographer incorrectly models the 6-tert-butyl group into background noise, the Rwork​ will artificially drop, but the Rfree​ will spike, immediately flagging the error.

  • Automated Arbitration (checkCIF): The final model must be processed through the IUCr checkCIF/PLATON suite[4]. This algorithm acts as an independent arbiter, checking for missing symmetry, steric clashes, and Ramachandran outliers.

  • Ligand-Specific Metrics: The Real-Space Correlation Coefficient (RSCC) and Ligand Local Density Fit (LLDF) are calculated to ensure the 6-tert-butyl-1H-indazole fragment physically matches the observed electron density[5][6].

Step-by-Step Methodology: Co-Crystallization and Validation

To achieve an IUCr-compliant structure of 6-tert-butyl-1H-indazole bound to a model kinase (e.g., AXL), the following self-validating workflow must be executed:

Step 1: Target Preparation & Complex Formation

  • Express and purify the target kinase domain to >95% homogeneity using size-exclusion chromatography.

  • Causality Check: Do not use crystal soaking. The bulky nature of the tert-butyl group often disrupts the lattice of pre-formed apo-crystals. Instead, incubate the purified protein with 5–10 mM 6-tert-butyl-1H-indazole for 2 hours on ice to ensure complex formation prior to co-crystallization .

Step 2: Data Acquisition

  • Grow crystals using vapor diffusion. Harvest and flash-freeze the crystals in liquid nitrogen (100 K) using a suitable cryoprotectant (e.g., 20% glycerol) to minimize radiation damage.

  • Collect diffraction data at a synchrotron beamline to achieve the < 2.0 Å resolution necessary to resolve the tert-butyl methyl carbons.

Step 3: Phase Determination & Ligand Fitting

  • Process the diffraction data using XDS or DIALS. Solve the phase problem via Molecular Replacement (MR) using a high-resolution apo-structure.

  • Generate an Fo-Fc difference electron density map. The indazole core and the tert-butyl group should appear as distinct positive (green) density at >3 σ contour levels.

  • Generate a geometric restraint dictionary for 6-tert-butyl-1H-indazole using eLBOW and fit the ligand into the density.

Step 4: Refinement and IUCr Validation

  • Perform iterative cycles of reciprocal space refinement (Phenix.refine or REFMAC) and real-space manual building (Coot).

  • Submit the final coordinates (.pdb) and structure factors (.mtz) to the IUCr checkCIF server to generate a validation report, ensuring all Level A and B alerts are resolved[4].

Workflow Visualization

Workflow N1 1. Target-Fragment Complex (Kinase + 6-tert-butyl-1H-indazole) N2 2. X-ray Diffraction (Synchrotron Data Collection) N1->N2 Co-Crystallization N3 3. Electron Density Mapping (Molecular Replacement) N2->N3 Phase Determination N4 4. Model Building & Refinement (Phenix / REFMAC) N3->N4 Fo-Fc Ligand Fitting N5 5. IUCr Structural Validation (checkCIF / PLATON) N4->N5 CIF Generation N5->N4 Error Correction (Self-Validating Loop) N6 Validated 3D Coordinates (PDB Deposition) N5->N6 Alert-Free Report

X-ray crystallography workflow for 6-tert-butyl-1H-indazole, highlighting the self-validating loop.

References

  • Title: 6-tert-Butyl 1H-indazole — Chemical Substance Information Source: NextSDS URL: [3]

  • Title: Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery Source: ACS Medicinal Chemistry Letters URL: [1]

  • Title: Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors Source: PubMed (NIH) URL: [2]

  • Title: Structure validation in chemical crystallography Source: PMC (NIH) URL: [4]

  • Title: Validation reports available for all X-ray structures in the PDB Source: IUCr URL: [5]

  • Title: Validation of ligands in macromolecular structures determined by X-ray crystallography Source: IUCr URL: [6]

Sources

Validation

A Comparative Guide to the Characterization of 6-tert-butyl-1H-indazole: An FT-IR Spectroscopy Perspective

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1] The precise characterization of substituted indazoles is paramount for ensuring the identity, purity, and quality of these compounds in drug discovery and development pipelines. This guide provides an in-depth analysis of the characterization of a specific derivative, 6-tert-butyl-1H-indazole, with a primary focus on Fourier-Transform Infrared (FT-IR) spectroscopy. We will explore the expected vibrational signatures, compare them with alternative analytical techniques, and provide the rationale behind the experimental methodologies, empowering researchers to make informed decisions in their analytical workflows.

The Importance of Structural Elucidation: The Case of 6-tert-butyl-1H-indazole

6-tert-butyl-1H-indazole (CAS No. 1167056-22-5) is a member of the indazole family, which is known for a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[2] The introduction of a bulky tert-butyl group at the 6-position of the indazole ring can significantly influence its physicochemical properties and biological activity. Therefore, unambiguous structural confirmation is a critical first step in its study. While various analytical techniques can be employed, FT-IR spectroscopy offers a rapid, non-destructive, and cost-effective method for identifying key functional groups and confirming the overall molecular framework.

FT-IR Spectroscopy: A Vibrational Fingerprint of 6-tert-butyl-1H-indazole

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies.[3] These vibrational frequencies are unique to the types of bonds and the overall structure of the molecule, providing a characteristic "fingerprint."

Predicted FT-IR Spectrum of 6-tert-butyl-1H-indazole
Wavenumber Range (cm⁻¹)Vibrational ModeExpected Appearance
3150-3000N-H Stretching (indazole ring)Broad band of medium to strong intensity
3000-2850C-H Stretching (tert-butyl and aromatic)Multiple sharp bands of medium to strong intensity
~1620-1450C=C and C=N Stretching (aromatic and pyrazole rings)Series of sharp bands of variable intensity
~1470 and ~1370C-H Bending (tert-butyl group)Two distinct bands, the latter being characteristic of a gem-dimethyl group
1400-1000In-plane C-H and N-H BendingComplex region with multiple bands (fingerprint region)
Below 1000Out-of-plane C-H and N-H BendingMultiple bands of variable intensity

Causality Behind the Predictions:

  • N-H Stretching: The N-H bond in the pyrazole moiety of the indazole ring is expected to produce a broad absorption band due to hydrogen bonding, a characteristic feature of 1H-indazoles.[4]

  • C-H Stretching: The sp³ hybridized C-H bonds of the tert-butyl group will absorb just below 3000 cm⁻¹, while the sp² hybridized C-H bonds of the aromatic ring will absorb just above 3000 cm⁻¹.

  • Ring Vibrations: The conjugated system of the fused benzene and pyrazole rings gives rise to a series of characteristic C=C and C=N stretching vibrations in the 1620-1450 cm⁻¹ region.[4]

  • tert-Butyl Bending: The presence of the tert-butyl group is strongly indicated by two characteristic C-H bending (scissoring) vibrations around 1470 cm⁻¹ and a symmetrical bending (umbrella mode) around 1370 cm⁻¹. The latter is particularly diagnostic for the gem-dimethyl structure within the tert-butyl group.

Experimental Protocol: FT-IR Analysis

A robust FT-IR analysis relies on proper sample preparation and instrument operation.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of 6-tert-butyl-1H-indazole with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

    • Transfer the mixture to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet. The transparency indicates a well-prepared pellet with minimal scattering.

  • Instrument Setup:

    • Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Perform a background scan with an empty sample compartment. This is essential to ratio the sample spectrum against and remove contributions from the instrument and atmosphere.[5]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The data is typically collected in the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing:

    • The instrument software automatically performs a Fourier transform on the interferogram to generate the spectrum of intensity versus wavenumber.

    • The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

A Multi-faceted Approach: Comparison with Alternative Characterization Techniques

While FT-IR provides valuable functional group information, a comprehensive characterization of 6-tert-butyl-1H-indazole necessitates the use of complementary analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms and their connectivity, making it the most powerful tool for unambiguous structure elucidation of indazole derivatives.[4][6]

Expected ¹H and ¹³C NMR Signals for 6-tert-butyl-1H-indazole:

TechniqueNucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR~13.0broad singletN-H (indazole)
~8.0singletH-3 (indazole)
~7.7doubletAromatic H
~7.4doublet of doubletsAromatic H
~7.1singletAromatic H
~1.3singlet-C(CH₃)₃ (tert-butyl)
¹³C NMR~140-110Aromatic and pyrazole carbons
~34Quaternary carbon of tert-butyl
~31Methyl carbons of tert-butyl

Rationale for NMR Assignments:

  • ¹H NMR: The N-H proton of the indazole ring is typically highly deshielded and appears as a broad singlet at a very downfield chemical shift (>10 ppm).[4] The proton at the C-3 position is also a characteristic singlet. The aromatic protons will appear in the aromatic region with splitting patterns dictated by their coupling with neighboring protons. The nine equivalent protons of the tert-butyl group will give a sharp singlet at a characteristic upfield chemical shift.

  • ¹³C NMR: The carbon atoms of the indazole ring resonate in the aromatic region. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will have distinct chemical shifts in the aliphatic region.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrum of 6-tert-butyl-1H-indazole:

  • Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of 6-tert-butyl-1H-indazole (C₁₁H₁₄N₂), which is 174.24 g/mol .

  • Fragmentation Pattern: A characteristic fragmentation pattern would involve the loss of a methyl group ([M-15]⁺) from the tert-butyl group, leading to a stable benzylic-type carbocation.

Workflow and Logic in Spectroscopic Characterization

The structural elucidation of a novel or synthesized compound like 6-tert-butyl-1H-indazole follows a logical progression of analytical techniques.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Confirmation and Purity Synthesis of\n6-tert-butyl-1H-indazole Synthesis of 6-tert-butyl-1H-indazole FT-IR Spectroscopy FT-IR Spectroscopy Synthesis of\n6-tert-butyl-1H-indazole->FT-IR Spectroscopy Functional Group Identification NMR Spectroscopy\n(¹H, ¹³C) NMR Spectroscopy (¹H, ¹³C) FT-IR Spectroscopy->NMR Spectroscopy\n(¹H, ¹³C) Connectivity & Stereochemistry Mass Spectrometry\n(MS) Mass Spectrometry (MS) NMR Spectroscopy\n(¹H, ¹³C)->Mass Spectrometry\n(MS) Molecular Weight & Fragmentation Final Structure\nConfirmation Final Structure Confirmation Mass Spectrometry\n(MS)->Final Structure\nConfirmation Purity Assessment

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-tert-butyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
6-tert-butyl-1H-indazole
© Copyright 2026 BenchChem. All Rights Reserved.